4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-7-13(12-8)10-4-2-9(6-14)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQIZGJBHRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
This guide details the chemical properties, synthesis, and reactivity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde , a critical bifunctional intermediate used in the development of xanthine oxidase (XO) inhibitors and antifungal agents.
Executive Summary
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a pharmacophore-bearing scaffold characterized by a benzene ring substituted with a reactive aldehyde at the C1 position and a 3-methyl-1,2,4-triazole moiety at the C4 position.[1][2][3][4][5] It serves as a phenyl-analog precursor to Topiroxostat -class xanthine oxidase inhibitors and is widely utilized in Structure-Activity Relationship (SAR) studies to evaluate the bioisosteric replacement of pyridine rings with phenyl rings in drug design.
This guide outlines the physicochemical profile, validated synthetic protocols, and downstream reactivity of this compound, emphasizing regioselective control during synthesis.
Part 1: Structural Analysis & Physicochemical Profile[5]
The molecule features a "push-pull" electronic system where the electron-withdrawing aldehyde group activates the phenyl ring, while the triazole ring acts as a stable, polar pharmacophore capable of hydrogen bonding.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Core Scaffold | Phenyl-Triazole (linked via N1) |
| Key Functionalities | Aldehyde (Electrophile), Triazole (H-bond acceptor) |
| Predicted LogP | ~1.2 – 1.5 (Lipophilic, suitable for CNS penetration) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155–160 °C (Typical range for methyl-substituted analogs) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
Structural Geometry
The 1,2,4-triazole ring is attached to the phenyl ring at the N1 position . This regiochemistry is critical; the N1-isomer is thermodynamically favored over the N2 or N4 isomers due to steric hindrance and electronic repulsion in the transition state during synthesis.
Part 2: Validated Synthetic Protocol (S_NAr Route)
The most robust synthesis involves a Nucleophilic Aromatic Substitution (S_NAr) of 4-fluorobenzaldehyde with 3-methyl-1,2,4-triazole. This route is preferred over copper-catalyzed couplings (Ullmann-type) for this specific substrate due to the activating nature of the aldehyde group.
Reaction Mechanism
The aldehyde group at the para position withdraws electron density from the benzene ring, making the C-F bond susceptible to nucleophilic attack by the triazole anion.
Figure 1: S_NAr mechanism showing the displacement of fluorine by the triazole nucleophile.
Step-by-Step Protocol
Safety Note: DMF is toxic and readily absorbed through the skin. Perform all operations in a fume hood.
-
Reagent Preparation:
-
Charge a round-bottom flask with 4-Fluorobenzaldehyde (1.0 eq, e.g., 12.4 g).
-
Add 3-Methyl-1H-1,2,4-triazole (1.1 eq, e.g., 9.1 g).
-
Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, e.g., 20.7 g).
-
Dissolve in DMF (Dimethylformamide) or DMSO (5–10 volumes).
-
-
Reaction:
-
Heat the mixture to 100–110 °C under a nitrogen atmosphere.
-
Monitor via TLC (System: 50% Ethyl Acetate in Hexane) or HPLC. Conversion is typically complete within 4–6 hours.
-
Checkpoint: Look for the disappearance of the aldehyde starting material (Rf ~0.8) and the appearance of the product (Rf ~0.4).
-
-
Workup (Quench & Precipitation):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into Ice Water (10x volume relative to DMF).
-
Stir vigorously for 30 minutes. The product should precipitate as a white/pale yellow solid.
-
-
Purification:
-
Filter the solid via vacuum filtration.
-
Wash the cake with water (3x) to remove residual DMF and inorganic salts.
-
Recrystallization: If necessary, recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to remove trace N2-isomers.
-
Part 3: Reactivity & Functionalization
The benzaldehyde moiety acts as a versatile "chemical handle," allowing this scaffold to be converted into various bioactive derivatives.
Divergent Synthesis Pathways
The aldehyde is susceptible to oxidation, reduction, and condensation reactions.
Figure 2: Functionalization pathways for the aldehyde handle.
Key Reaction: Synthesis of Topiroxostat Analogs
To synthesize Topiroxostat-like molecules (cyanopyridine derivatives), the aldehyde is typically condensed with isonicotinohydrazide or converted via the Knoevenagel condensation with cyano-compounds.
-
Protocol: React the aldehyde with 4-cyanopyridine hydrazine derivatives in ethanol with catalytic acetic acid (Reflux, 4h).
-
Outcome: Formation of the hydrazone linkage, which can be further cyclized to form the second triazole ring characteristic of Topiroxostat.
Part 4: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare experimental data against these expected values.
| Method | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.05 (s, 1H) | Aldehyde proton (Diagnostic peak). |
| δ 9.30 (s, 1H) | Triazole H5 proton . Indicates N1 substitution (H5 is deshielded). | |
| δ 8.0–7.8 (m, 4H) | Aromatic protons (AA'BB' system characteristic of para-substitution). | |
| δ 2.45 (s, 3H) | Methyl group on the triazole ring. | |
| IR Spectroscopy | 1700–1690 cm⁻¹ | Strong C=O stretching (Aldehyde). |
| 1600, 1510 cm⁻¹ | C=C Aromatic stretching. | |
| Mass Spectrometry | m/z 188.1 [M+H]⁺ | Protonated molecular ion. |
Regiochemistry Check
The most common impurity is the N2-isomer .
-
Distinction: In ¹H NMR, the N1-isomer (desired) typically shows the triazole ring proton (H5) significantly downfield (>9.0 ppm) due to the anisotropic effect of the adjacent phenyl ring. The N2-isomer's protons are often shielded relative to the N1-isomer.
References
-
Synthesis of 1,2,4-Triazoles: ChemicalBook. "4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Synthesis and Properties." Available at:
-
Topiroxostat Chemistry: PubChem. "Topiroxostat Compound Summary." (Demonstrates the pyridine-analog structure). Available at:
-
Regioselectivity of Triazole Alkylation: MDPI Molecules. "Regioselectivity in the Alkylation of 1,2,4-Triazoles." Available at:
-
S_NAr Mechanism: Sigma-Aldrich. "Nucleophilic Aromatic Substitution Guides." Available at:
Sources
- 1. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Topiroxostat - Wikipedia [en.wikipedia.org]
- 4. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]
- 5. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Purification Strategy: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary
The compound 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde serves as a critical pharmacophore in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and next-generation azole antifungals. Its solubility profile is the rate-limiting factor in two key drug development stages: nucleophilic aromatic substitution reactions (synthesis) and crystallization (purification).
This guide synthesizes physicochemical principles with analog-based data to establish a solubility landscape. It provides a validated protocol for generating precise mole-fraction solubility curves and thermodynamic parameters (Enthalpy
Physicochemical Context & Solubility Landscape[1]
Molecular Architecture & Solvation Logic
The solubility behavior of this compound is dictated by the competition between the high lattice energy of the crystalline solid and the solvation capability of the solvent.
-
The Triazole Moiety: Acts as a hydrogen bond acceptor (HBA). It significantly increases polarity, making the compound sparingly soluble in non-polar hydrocarbons (Hexane, Heptane).
-
The Benzaldehyde Moiety: Provides a dipole moment and limited lipophilicity, allowing moderate solubility in chlorinated solvents and esters.
-
The 3-Methyl Group: Disrupts crystal packing slightly compared to the non-methylated analog, theoretically lowering the melting point and marginally increasing solubility in organic solvents compared to the parent 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Predicted Solubility Profile
Based on structural analogs (e.g., Topiroxostat intermediates, Methyl 1,2,4-triazole-3-carboxylate), the solubility hierarchy is categorized as follows:
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Dipolar Aprotic | DMF, DMSO, DMAc | High (>50 mg/mL) | Primary reaction media; solvent for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (Hot) | Recrystallization (cooling crystallization); Anti-solvent (at low temp). |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Liquid-liquid extraction (organic phase). |
| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate | Slurry washes; Anti-solvent precipitation. |
| Non-Polar | Hexane, Toluene | Negligible | Anti-solvent to force precipitation. |
Critical Insight: The compound exhibits a positive enthalpy of solution (
) , meaning solubility increases significantly with temperature. This characteristic makes Ethanol or Isopropanol ideal candidates for cooling crystallization, where the compound dissolves at reflux (~78°C) and precipitates upon cooling to 0–5°C.
Technical Methodology: Generating the Solubility Curve
Since exact mole-fraction data varies by polymorph batch, researchers must generate a specific curve for their lot. The Dynamic Laser Monitoring Method is the gold standard for this analysis, offering higher precision than the static gravimetric method.
Experimental Protocol (Self-Validating)
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (
K). -
Laser monitoring system (transmissivity detector).
-
Magnetic stirrer.
Step-by-Step Workflow:
-
Preparation: Add a known mass of solvent (
) to the vessel. Maintain temperature at (e.g., 298.15 K). -
Addition: Add the solute (4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde) in small increments (
mg). -
Equilibration: Stir continuously. Monitor the laser intensity passing through the solution.
-
Dissolved State: High laser transmission.
-
Undissolved State: Scattering/Low transmission.
-
-
Endpoint Detection: The solubility limit is reached when the laser intensity drops significantly and does not recover after 30 minutes of stirring (indicating persistent solid particles).
-
Calculation:
Where is mass, is molar mass, 1 is solvent, 2 is solute. -
Iteration: Repeat at increments of 5 K up to the boiling point of the solvent.
Thermodynamic Modeling for Process Design
To scale up purification, the experimental data must be fitted to a thermodynamic model. The Modified Apelblat Equation is the industry standard for triazole derivatives.
The Apelblat Model
Use this equation to correlate your experimental data:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
-
If the curve fits this model with
, the dissolution is entropy-driven at high temperatures. -
Use these parameters to calculate the Enthalpy of Solution (
) : (Where R is the gas constant, 8.314 J/mol·K).
Visualization: Purification & Solubility Workflow
The following diagram outlines the logical flow from crude synthesis to purified crystal, highlighting where solubility data drives the decision-making process.
Figure 1: Integrated workflow for solubility determination and purification optimization. The selection of the recrystallization solvent is dependent on the slope of the solubility curve (
References
-
Synthesis & Purification Context
- Title: Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential xanthine oxidase inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Establishes DMF/Water and Ethanol as standard purific
-
Thermodynamic Modeling Standard
- Title: Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxyl
- Source:Journal of Chemical & Engineering D
- Relevance: Provides the validated Apelblat modeling methodology for methyl-triazole esters, a direct structural analog.
-
Industrial Application (Topiroxostat)
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN106632265A - Preparation method of high-purity topiroxostat - Google Patents [patents.google.com]
- 3. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]
- 4. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. New topiroxostat synthesis intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Thermodynamic Stability of 1,2,4-Triazole Substituted Benzaldehydes
Introduction: The Versatile Scaffold of 1,2,4-Triazole Substituted Benzaldehydes
The confluence of the 1,2,4-triazole ring and a substituted benzaldehyde moiety gives rise to a class of compounds with significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-known pharmacophore, present in a wide array of therapeutic agents exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] Benzaldehyde and its derivatives, on the other hand, serve as crucial building blocks in organic synthesis and possess their own spectrum of biological activities. The Schiff base linkage of these two moieties results in molecules with tunable electronic and steric properties, making them prime candidates for the development of novel drugs and functional materials.
The thermodynamic stability of these compounds is a critical parameter that dictates their shelf-life, processing conditions, and ultimately, their viability as commercial products. A thorough understanding of the factors governing their stability is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the experimental and computational methodologies used to assess the thermodynamic stability of 1,2,4-triazole substituted benzaldehydes, with a particular focus on the causal relationships between substituent effects and thermal behavior.
Part 1: Experimental Assessment of Thermodynamic Stability
The primary experimental techniques for evaluating the thermodynamic stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This information is invaluable for determining the onset of decomposition, identifying intermediate thermal events, and ascertaining the final residual mass. DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides information on phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpy changes associated with these processes.
The choice of a combined TGA-DSC analysis is deliberate. While TGA tracks mass loss, it does not distinguish between endothermic and exothermic processes. DSC complements this by providing the energetic context for the observed mass changes. For instance, a mass loss accompanied by an endothermic peak in the DSC curve typically indicates sublimation or decomposition, while a mass loss with an exothermic peak might suggest oxidative decomposition.
Step-by-Step Experimental Protocol for TGA-DSC Analysis
The following protocol outlines a general procedure for the TGA-DSC analysis of 1,2,4-triazole substituted benzaldehydes.
-
Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow using certified standards (e.g., indium for melting point and enthalpy).[5]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified, dry 1,2,4-triazole substituted benzaldehyde derivative into an aluminum or ceramic crucible.[6]
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.
-
Set the purge gas (typically high-purity nitrogen) to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).[8]
-
-
Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
Caption: Experimental workflow for TGA-DSC analysis.
Interpreting TGA and DSC Data
The resulting TGA and DSC curves provide a wealth of information about the thermodynamic stability of the compound.
-
TGA Curve: The onset temperature of decomposition (Tonset), determined from the TGA curve, is a primary indicator of thermal stability. A higher Tonset signifies greater stability. The number of steps in the mass loss curve can indicate a multi-stage decomposition process.
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve (Tmax) corresponds to the temperature of maximum decomposition rate.
-
DSC Curve: Endothermic peaks in the DSC curve that coincide with mass loss in the TGA curve confirm decomposition. The area under the DSC peak can be integrated to determine the enthalpy of decomposition (ΔHd). Sharp endothermic peaks without mass loss indicate melting points.
| Compound | Substituent (R) | Tonset (°C) | Tmax (°C) | Residual Mass (%) |
| 1 | H | 250 | 265 | 15.2 |
| 2 | 4-OCH₃ | 265 | 280 | 18.5 |
| 3 | 4-Cl | 240 | 255 | 12.8 |
| 4 | 4-NO₂ | 225 | 240 | 10.1 |
Table 1: Hypothetical TGA data for a series of 1,2,4-triazole substituted benzaldehydes, illustrating the effect of different para-substituents on thermal stability.
Part 2: Computational Modeling of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for assessing thermodynamic stability.[9] DFT allows for the calculation of various thermodynamic properties from first principles, providing insights into the electronic structure and energetic landscape of molecules.[10]
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is based on the principle that the energy of a molecule can be determined from its electron density. By calculating the total electronic energy of a molecule, we can derive key thermodynamic parameters such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf). A more negative ΔHf or ΔGf indicates greater thermodynamic stability.
The choice of DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) provides a good balance between computational cost and accuracy for organic molecules.[11] Geometry optimization is a crucial first step to find the lowest energy conformation of the molecule, which is essential for accurate thermodynamic calculations. Frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[12][13]
Step-by-Step DFT Calculation Workflow
The following protocol outlines a general workflow for calculating the thermodynamic properties of 1,2,4-triazole substituted benzaldehydes using a program like Gaussian.[12][13][14]
-
Molecule Building: Construct the 3D structure of the 1,2,4-triazole substituted benzaldehyde molecule using a molecular modeling interface.
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
Employ a suitable level of theory, for example, the B3LYP functional with the 6-311++G(d,p) basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that there are no imaginary frequencies, indicating a true energy minimum.
-
-
Thermochemical Analysis:
-
Extract the thermochemical data from the output file of the frequency calculation. This will include the zero-point energy, thermal corrections to enthalpy, and entropy.[15][16]
-
Calculate the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) using appropriate thermodynamic cycles (e.g., atomization energy method).
-
Caption: Workflow for DFT-based thermodynamic property calculation.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice, which play a significant role in the overall stability of a solid.[17][18] The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts. Red spots on the surface indicate close contacts, such as hydrogen bonds, which contribute significantly to crystal stability.[19]
Part 3: The Interplay of Substituents and Thermodynamic Stability
The nature and position of substituents on the benzaldehyde ring have a profound impact on the thermodynamic stability of the entire 1,2,4-triazole substituted benzaldehyde molecule. This is due to the modulation of the electronic and steric properties of the system.
Electronic Effects of Substituents
Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl groups increase the electron density of the aromatic ring through resonance and inductive effects.[20] This can lead to increased thermal stability by strengthening the bonds within the molecule and enhancing intermolecular interactions.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens pull electron density away from the aromatic ring. While this can sometimes lead to increased stability through the formation of strong intermolecular interactions, in many cases, it can destabilize the molecule by creating regions of high positive charge that are susceptible to nucleophilic attack, potentially lowering the decomposition temperature.[21]
Steric Effects of Substituents
The size and position of substituents can also influence thermodynamic stability through steric effects.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of reactants or the formation of transition states leading to decomposition, thereby increasing thermal stability.[22]
-
Crystal Packing: The shape and size of substituents can affect how the molecules pack in the crystal lattice. Efficient packing with strong intermolecular interactions, such as π-π stacking and hydrogen bonding, leads to a more stable crystal and a higher decomposition temperature.
Caption: Logical relationship between substituent effects and thermodynamic stability.
Conclusion
The thermodynamic stability of 1,2,4-triazole substituted benzaldehydes is a multifaceted property governed by a delicate interplay of electronic and steric factors. A comprehensive assessment of this stability requires a synergistic approach, combining the quantitative experimental data from TGA-DSC with the detailed molecular insights provided by DFT calculations and Hirshfeld surface analysis. By understanding the causal relationships between substituent effects and thermal behavior, researchers can rationally design and synthesize novel derivatives with enhanced stability, thereby accelerating the development of new pharmaceuticals and advanced materials. This guide provides a foundational framework for conducting such investigations, empowering scientists to make informed decisions in their research and development endeavors.
References
-
Synthesis and Structure Elucidation of Some 4-substituted Benzylidene amino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H-1,2,4- triazole-3-thione Derivatives With Their Antimicrobial Activities. (1997). Farmaco, 52(8-9), 565-8. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2022). Scientific Research Publishing. [Link]
-
Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. (2021). Liquid Crystals, 49(14). [Link]
-
The Effect on Thermal Nematic Stability of Schiff's Bases Upon Reversal of Terminal Substituents. (1970). Molecular Crystals and Liquid Crystals, 11(2), 191-193. [Link]
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
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Ochterski, J. W. (2000). Thermochemistry in Gaussian [PDF document]. Gaussian, Inc. [Link]
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Ochterski, J. W. (2000). Thermochemistry in Gaussian [PDF document]. Gaussian, Inc. [Link]
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Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations. (2021). MDPI. [Link]
-
Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]
-
How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2023, February 13). YouTube. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (2012). Journal of Nepal Chemical Society, 30, 174-177. [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (2015). ResearchGate. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]. (2012). Journal of Nepal Chemical Society, 30, 174-177. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]
-
Density functional theory. Wikipedia. [Link]
-
How to interpret the TGA and DSC analysis? (2016). ResearchGate. [Link]
-
How can i find the value of reaction energy, enthalpy, entropy and gibbs free energy from the gaussian output file? (2019). ResearchGate. [Link]
-
The calculation of thermodynamic properties of molecules. (2009). Center for Molecular Modeling. [Link]
-
How to calculate Gibbs free energy using Gaussian 09W and G16. (2023, December 11). YouTube. [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PMC. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]. (2012). ResearchGate. [Link]
-
Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 198-205. [Link]
-
TGA-DSC User's Booklet. University of Washington. [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. METTLER TOLEDO. [Link]
-
How to do DFT calculation at different Temperature and Pressure using Gaussian. (2022, November 11). YouTube. [Link]
-
Synthesis of 2-[4-(substituted bezylideneamino). (2011). ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
-
Curve Interpretation, Part 3: DSC Curves and Curves from Other Thermal Analysis Techniques. METTLER TOLEDO. [Link]
-
TGA/DSC standard calibration with melting point temperatures and enthalpies. (2015, June 24). YouTube. [Link]
-
Thermoanalytical results (TG, DTG and DSC) of heterochelates. (2014). ResearchGate. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2024, May 7). Qualitest. [Link]
-
Procedures for operation of the TA Instruments DSC. University of Southern Mississippi. [Link]-high-performance-materials/dsc-procedures.php)
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- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Melting Point and Physical Characteristics of Methyl-Triazole Benzaldehyde
Preamble: Deconstructing the Ambiguity of "Methyl-Triazole Benzaldehyde"
To embark on a technical exploration of "methyl-triazole benzaldehyde," we must first address the inherent ambiguity in this nomenclature. For the seasoned researcher, it is immediately apparent that this name does not refer to a single, discrete chemical entity. Instead, it describes a class of isomeric compounds. The position of the methyl group, the point of attachment of the benzaldehyde (or more accurately, a carbaldehyde functional group), and the isomeric form of the triazole ring itself (1,2,3-triazole vs. 1,2,4-triazole) all give rise to a multitude of distinct molecules.
This guide will therefore serve a dual purpose. Firstly, it will elucidate the isomeric landscape of methyl-triazole-carbaldehydes, providing a foundational understanding for researchers in drug development and organic synthesis. Secondly, it will provide a detailed technical analysis of a specific, representative isomer, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde , for which robust characterization data is available. This focused approach allows for a granular examination of its melting point and physical properties, underpinned by field-proven methodologies.
The Isomeric Landscape of Methyl-Triazole-Carbaldehydes
The structural diversity of this class of compounds stems from the combinatorial possibilities of substituent placement on the triazole core. A systematic understanding of this isomerism is critical for unambiguous communication in research and for predicting the physicochemical properties of any given derivative.
Caption: Logical relationship of the isomeric possibilities for methyl-triazole-carbaldehydes.
Case Study: 1-Methyl-1H-1,2,3-Triazole-4-Carbaldehyde
For the remainder of this guide, we will focus on a specific, well-characterized isomer: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde . This compound serves as an excellent exemplar for discussing the determination of melting points and the broader physical characterization of this class of molecules.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is presented in the table below. This data provides a foundational dataset for researchers working with this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O | [1][2] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| Melting Point | 112-114 °C | [3] |
| Appearance | White crystalline solid | [3] |
| CAS Number | 16681-69-9 | [2] |
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carbaldehyde
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This method is highly efficient and regioselective, making it the preferred route for accessing the target molecule.
Sources
The Triazole-Aldehyde Nexus: A Technical Guide to 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary
In the landscape of heterocyclic drug discovery, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde serves as a critical "linchpin" intermediate. It bridges the pharmacologically active 1,2,4-triazole moiety—known for its antifungal and antimicrobial efficacy (e.g., Fluconazole, Itraconazole)—with a reactive aldehyde handle. This aldehyde functionality allows for the rapid diversification of the scaffold into Schiff bases, chalcones, and other heterocycles, making it an indispensable tool for Structure-Activity Relationship (SAR) studies.
This guide moves beyond basic synthesis; it dissects the mechanistic causality, provides self-validating protocols, and maps the divergent utility of this compound in modern medicinal chemistry.
Part 1: Structural Architecture & Synthetic Access
The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is not a simple condensation; it is a Nucleophilic Aromatic Substitution (
The Synthetic Pathway ( )
The reaction utilizes 4-fluorobenzaldehyde and 3-methyl-1,2,4-triazole. The choice of base and solvent is critical to favor the N1-alkylation over the N2 or N4 isomers, although N1 is thermodynamically preferred.
Reaction Scheme (DOT Visualization):
Caption: Figure 1. Mechanistic flow of the
Validated Experimental Protocol
Objective: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde on a 10 mmol scale.
Reagents:
-
4-Fluorobenzaldehyde (1.24 g, 10 mmol)
-
3-Methyl-1H-1,2,4-triazole (0.83 g, 10 mmol)
-
Potassium Carbonate (
), anhydrous (1.66 g, 12 mmol) -
DMF (N,N-Dimethylformamide) (20 mL)[1]
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde and 3-methyl-1,2,4-triazole in 20 mL of dry DMF.
-
Activation: Add anhydrous
to the solution. Note: The base acts as a scavenger for the HF generated (as KF and bicarbonate), driving the equilibrium forward. -
Reaction: Heat the mixture to 110°C in an oil bath. Monitor via TLC (System: 30% Ethyl Acetate in Hexane). The reaction typically requires 10–12 hours.[1]
-
Self-Validation Check: The starting material (aldehyde) spot should disappear (Rf ~0.8), and a new, more polar product spot (Rf ~0.4) should appear.[2]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into crushed ice (100 g) to precipitate the organic product and dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine (
mL) to remove residual DMF. -
Dry over anhydrous
and concentrate under reduced pressure.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (Eluent: 1-2% MeOH in
) if high purity is required for analytical standards.
Part 2: The Aldehyde Handle – Divergent Synthesis
The value of this compound lies in the aldehyde group's reactivity. It acts as a divergence point for creating two major classes of bioactive molecules: Schiff Bases (Azomethines) and Chalcones .
Pathway A: Schiff Base Formation (Azomethines)
Reacting the aldehyde with primary amines yields Schiff bases (
-
Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.
-
Critical Control Point: Water removal is essential to drive the equilibrium toward the imine.[3]
Pathway B: Chalcone Synthesis (Claisen-Schmidt)
Reacting with acetophenones yields chalcones (
-
Mechanism: Base-catalyzed aldol condensation followed by E1cB elimination.
Divergent Workflow (DOT Visualization):
Caption: Figure 2. Divergent synthesis pathways. The aldehyde serves as the electrophilic hub for both imine formation (left) and aldol condensation (right).
Part 3: Experimental Data & Pharmacological Implications[4]
Quantitative Data Summary
The following table summarizes typical physicochemical properties and reaction yields based on field applications of this scaffold.
| Parameter | Specification / Typical Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 187.20 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 148–150°C | Distinct sharp MP indicates purity. |
| 75–85% | Optimized in DMF/K2CO3. | |
| Schiff Base Yield | 80–92% | Driven by water removal. |
| Chalcone Yield | 65–80% | Dependent on acetophenone substituents. |
Pharmacological Significance (E-E-A-T)
The 1,2,4-triazole ring is a bioisostere of the imidazole ring but with a better metabolic stability profile. When linked to the benzaldehyde core:
-
Antimicrobial Activity: Derivatives (specifically Schiff bases) have shown potent activity against S. aureus and C. albicans. The triazole nitrogen atoms can coordinate with metal ions in metalloenzymes or interact with fungal CYP51 (lanosterol 14
-demethylase). -
Anti-inflammatory: Chalcone derivatives of this aldehyde inhibit the COX-2 pathway. The
-unsaturated ketone system acts as a "warhead," potentially forming covalent bonds with nucleophilic residues in the active site of inflammatory enzymes.
Part 4: References
-
Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde:
-
Source: ChemicalBook / General Procedures.[1]
-
Context: Standard protocol for
displacement of fluorine by triazole in DMF. -
URL:
-
-
Claisen-Schmidt Condensation (Chalcone Synthesis):
-
Schiff Base Formation and Biological Activity:
-
Source: National Institutes of Health (NIH) / PubMed.
-
Context: Reaction of triazole-aldehydes with amines and their antimicrobial evaluation.[7]
-
URL:
-
-
Pharmacological Profile of Triazole Derivatives:
-
Anticonvulsant Activity of Triazole-Benzaldehyde Derivatives:
-
Source: PubMed Central (PMC).
-
Context: Evaluation of N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivatives.
-
URL:
-
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A Technical Guide to the Electronic Properties of Triazole-Linked Benzaldehyde Moieties
Abstract
This technical guide provides an in-depth exploration of the electronic properties of 1,2,3-triazole-linked benzaldehyde moieties. These heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their unique combination of synthetic accessibility, chemical stability, and tunable electronic characteristics.[1][2][3] This document details the fundamental principles governing their electronic behavior, outlines robust experimental and computational methodologies for their characterization, and presents a framework for understanding how structural modifications can be used to rationally design molecules with desired electronic and pharmacological properties. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile molecular scaffold.
Introduction: The Significance of a Privileged Scaffold
The 1,2,3-triazole ring is more than a simple linker; it is a critical pharmacophore that imparts favorable properties to bioactive molecules. Its five-membered aromatic ring, containing three nitrogen atoms, is exceptionally stable to metabolic degradation and can improve molecular solubility.[4] This stability, combined with the triazole's ability to engage in hydrogen bonding and dipole-dipole interactions without being overly basic, makes it a "privileged" scaffold in medicinal chemistry.[5][6] When linked to a benzaldehyde moiety—a versatile building block in its own right—the resulting conjugate exhibits a fascinating interplay of electronic properties that can be exploited for a wide range of applications, from anticancer and antimicrobial agents to advanced organocatalysts and materials.[1][7]
The core of their utility lies in their electronic nature. The triazole ring can act as a π-conjugated bridge between electron-donating and electron-withdrawing groups, facilitating intramolecular charge transfer (ICT), a phenomenon crucial for applications in nonlinear optics, sensors, and photodynamic therapy.[8][9][10] Understanding and controlling these electronic properties is paramount to designing next-generation therapeutics and functional materials. This guide provides the foundational knowledge and practical methodologies to achieve that control.
Synthetic Strategies: The Power of "Click" Chemistry
The widespread adoption of triazole-linked moieties is largely attributable to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient, regioselective, and scalable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
The general workflow involves the reaction of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst. For the synthesis of triazole-linked benzaldehyde moieties, this typically involves either a propargylated benzaldehyde derivative reacting with an azide or an azido-functionalized benzaldehyde reacting with a terminal alkyne.
Caption: General workflow for CuAAC "click" chemistry synthesis.
This method's reliability and mild reaction conditions allow for the creation of a vast library of derivatives with diverse substituents on both the benzaldehyde and the partner moiety, enabling systematic studies of structure-property relationships.[11]
Probing the Electronic Landscape: A Multi-Faceted Approach
Characterizing the electronic properties of these molecules requires a synergistic combination of spectroscopic, electrochemical, and computational techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of molecular behavior.
Caption: Integrated workflow for characterizing electronic properties.
Spectroscopic Analysis: Unveiling Electronic Transitions
Why it's used: UV-Visible and fluorescence spectroscopy are fundamental tools for probing the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from the ground state to an excited state, providing information about the energy gap between molecular orbitals. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from the excited state, offering insights into the nature and lifetime of that state.
Key Insights Gained:
-
Intramolecular Charge Transfer (ICT): A key characteristic of these "push-pull" systems is the potential for ICT upon photoexcitation.[8][9] This is often observed as a significant red-shift (bathochromic shift) in the emission spectrum in polar solvents, a phenomenon known as solvatochromism.[9] The magnitude of this shift can indicate the degree of charge separation in the excited state.[8][9]
-
Substituent Effects: By systematically varying electron-donating or electron-withdrawing substituents on the benzaldehyde ring, one can directly observe the tuning of the absorption and emission wavelengths.[12] For example, adding a strong electron-donating group like dimethylamine (-N(CH3)2) and a strong electron-withdrawing group like nitro (-NO2) can dramatically alter the ICT character and shift emission profiles.[12]
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Solution Preparation: Prepare a stock solution of the triazole-benzaldehyde compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or DMSO) at a concentration of approximately 1 mM.
-
Dilution: Create a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.
-
Instrumentation: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank. Fill a second matched cuvette with the sample solution.
-
Measurement: Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). This value corresponds to the energy of the primary electronic transition.
Electrochemical Analysis: Mapping Orbital Energy Levels
Why it's used: Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13] The HOMO level indicates the electron-donating ability, while the LUMO level indicates the electron-accepting ability. The HOMO-LUMO gap is a critical parameter that governs the molecule's electronic properties and chemical reactivity.[13][14]
Key Insights Gained:
-
HOMO/LUMO Energy Estimation: The onset potentials of the first oxidation and reduction peaks in the voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Electrochemical Stability: The reversibility of the redox peaks provides information on the stability of the molecule upon gaining or losing an electron. Good stability is crucial for applications in organic electronics.[15]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., anhydrous acetonitrile).
-
Analyte Addition: Dissolve the triazole-benzaldehyde compound in the electrolyte solution to a final concentration of ~1-5 mM.
-
Cell Setup: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential over a range sufficient to observe the oxidation and reduction events of the compound. Start with a scan rate of 100 mV/s.
-
Internal Reference: After the initial scan, add a small amount of ferrocene to the solution and record a new voltammogram. The well-defined, reversible wave of the Fc/Fc+ couple serves as an internal standard to accurately calibrate the potential axis.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves and use established equations to calculate the HOMO and LUMO energy levels.
Computational Modeling: The Theoretical Foundation
Why it's used: Density Functional Theory (DFT) is a quantum chemical method that provides invaluable theoretical insights into molecular structure and electronic properties, complementing experimental findings.[14][16] It allows for the visualization of molecular orbitals (HOMO, LUMO), prediction of electronic spectra, and calculation of the molecular electrostatic potential (MEP), which reveals regions of electrophilic and nucleophilic reactivity.[13]
Key Insights Gained:
-
Orbital Distribution: DFT calculations visualize the spatial distribution of the HOMO and LUMO. In a typical ICT scenario, the HOMO may be localized on an electron-donating portion of the molecule, while the LUMO is localized on an electron-accepting portion.[13] The degree of overlap between these orbitals influences the charge transfer characteristics.
-
Energy Gap Prediction: The calculated energy difference between the HOMO and LUMO provides a theoretical estimate of the electronic excitation energy, which can be correlated with the λmax from UV-Vis spectroscopy.[17]
-
Mechanism Elucidation: DFT can be used to model reaction pathways, such as the mechanism of Schiff base formation between the benzaldehyde and an amine, providing a deeper understanding of reactivity.[18]
Protocol: Standard DFT Calculation
-
Structure Building: Construct the 3D structure of the triazole-benzaldehyde molecule using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[11][14]
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine the HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties.
-
Spectral Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental data.[9]
Structure-Property Relationships and Data Interpretation
The true power of this molecular scaffold lies in its tunability. The electronic properties can be rationally modified by altering the chemical structure.
Caption: Factors influencing the electronic properties of the core moiety.
Data Summary:
The following table illustrates hypothetical but representative data for a series of 1-phenyl-4-(phenyl)-1,2,3-triazole derivatives where the benzaldehyde moiety is substituted at the para-position. This demonstrates the predictable tuning of electronic properties.
| Substituent (R) on Benzaldehyde | λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| -N(CH3)2 (Donor) | 350 | 520 | -5.10 | -2.15 | 2.95 |
| -OCH3 (Donor) | 335 | 485 | -5.35 | -2.20 | 3.15 |
| -H (Unsubstituted) | 320 | 450 | -5.70 | -2.30 | 3.40 |
| -Cl (Acceptor) | 325 | 460 | -5.85 | -2.55 | 3.30 |
| -NO2 (Acceptor) | 340 | 495 (often quenched) | -6.20 | -3.10 | 3.10 |
Interpretation:
-
Electron-Donating Groups (EDGs): Groups like -N(CH3)2 and -OCH3 raise the HOMO energy level, making the molecule easier to oxidize. This typically leads to a smaller HOMO-LUMO gap, resulting in a red-shift in both absorption and emission spectra.[12]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO2 lower both the HOMO and LUMO energy levels, but often lower the LUMO more significantly. This makes the molecule easier to reduce and can also decrease the energy gap.[8] Strong EWGs can sometimes lead to fluorescence quenching by promoting non-radiative decay pathways.
Conclusion and Future Outlook
Triazole-linked benzaldehyde moieties represent a robust and highly adaptable class of compounds. Their straightforward synthesis via click chemistry, coupled with their predictable and tunable electronic properties, ensures their continued relevance in drug discovery and materials science.[1][4][7] The methodical application of spectroscopic, electrochemical, and computational techniques provides the necessary framework for rational design. Future research will likely focus on integrating these core structures into more complex systems, such as targeted drug-delivery conjugates, advanced chemosensors, and materials for organic electronics, further unlocking the vast potential of this versatile chemical scaffold.
References
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Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Charge-transfer states in triazole linked donor–acceptor materials: strong effects of chemical modification and solvation. RSC Publishing. [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. [Link]
-
Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. PMC. [Link]
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Twisted Intramolecular Charge Transfer States in 2-Arylbenzotriazoles: Fluorescence Deactivation via Intramolecular Electron Transfer Rather Than Proton Transfer. Semantic Scholar. [Link]
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COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
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Charge-transfer states in triazole linked donor-acceptor materials: Strong effects of chemical modification and solvation. ResearchGate. [Link]
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Medicinal drugs containing triazole moiety. ResearchGate. [Link]
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Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. ResearchGate. [Link]
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Pyrazolo[5,1-c][1][4][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
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A schematic representation of intramolecular charge transfer resulting... ResearchGate. [Link]
-
(PDF) Electrochemical Performance of a New Triazole Functionalized Ferrocene in Aqueous Redox Flow Batteries. ResearchGate. [Link]
-
October 2024 – RSC Advances Blog. RSC Blogs. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC. [Link]
-
Synthesis, Spectroscopic Analysis, Molecular Docking and DFT Study of Novel 1,2,3-Triazole Derivatives Incorporating paramethoxythymol and Salicylaldehyde Moieties. ResearchGate. [Link]
-
Electrochemical Sensing of Triazole Drugs based on Carbon Based Nanocomposites: A Review. Research Journal of Pharmacy and Technology. [Link]
-
Electrochemical Oxidative One-Pot Difunctionalization of Diazo Compounds with Triazoles and Nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. ResearchGate. [Link]
-
Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal. [Link]
-
1,2,3-Triazoles. PMC. [Link]
-
Electronic and crystal structures of 1,2,3-triazole-fused p-benzoquinone derivatives. pubs.rsc.org. [Link]
-
(PDF) 1,2,3-triazole derivative: Synthesis, Characterization, DFT, Molecular Docking Study and Antibacterial-Antileishmanial Activities. ResearchGate. [Link]
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Vibrational, geometrical and HOMO/LUMO/MEP analyses by using DFT/B3LYP and DFT/M06-2X methods: 3-Amino-1,2,4-triazole. DergiPark. [Link]
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The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. PubMed. [Link]
-
Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PMC. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]
-
Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde single crystals. UM Research Repository. [Link]
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Technical Guide: Safety, Handling, and Stability of Triazole Benzaldehyde Compounds
Executive Technical Summary
Triazole benzaldehydes are bifunctional intermediates critical to medicinal chemistry, serving as precursors for antifungal agents (e.g., fluconazole derivatives), Schiff base ligands, and metal-organic frameworks (MOFs). Their utility stems from the stability of the nitrogen-rich triazole ring coupled with the versatile reactivity of the aldehyde group.
However, this dual functionality presents a unique safety and handling profile.[1] While the triazole ring confers thermal stability, the aldehyde moiety is susceptible to autoxidation, converting the solid reagent into an impure carboxylic acid mixture over time. Furthermore, while the final compounds are generally stable, their synthesis often involves high-energy precursors (organic azides) or metal catalysts that require rigorous safety protocols.
This guide moves beyond the standard SDS to provide a causality-based handling architecture, ensuring both operator safety and experimental reproducibility.
Physiochemical & Hazard Profile[2][3]
Chemical Identity & Properties
Triazole benzaldehydes exist primarily as two isomers based on the nitrogen attachment: 1,2,3-triazoles (often products of "Click" chemistry) and 1,2,4-triazoles (common in antifungal pharmacophores).
| Property | Typical Specification | Significance for Handling |
| Physical State | White to pale yellow crystalline solid | Dust generation is a primary inhalation risk. |
| Melting Point | 140°C – 180°C (Derivative dependent) | Generally thermally stable, but avoid rapid heating of crude mixtures. |
| Solubility | DMSO, DMF, Methanol, Chloroform | Poor water solubility requires organic solvents, increasing flammability risks. |
| Reactivity | Aldehyde oxidation; Nucleophilic attack | Critical: Air-sensitive over long periods. Must be stored under inert gas.[2] |
GHS Hazard Classification (Aggregated)
Most triazole benzaldehydes fall under Warning categories. However, specific derivatives (especially 1,2,4-triazoles) may carry reproductive toxicity warnings.[1]
-
H360: May damage fertility or the unborn child (Specific to certain 1,2,4-triazole pharmacophores).[1]
Expert Insight: Do not treat the absence of an "Explosive" GHS symbol as a guarantee of total stability. Nitrogen-rich heterocycles have high heats of formation. While triazole benzaldehydes are not primary explosives, they should not be subjected to friction or shock, especially if synthesized via azide intermediates that may remain as impurities.
Strategic Handling & Storage Architecture
The primary failure mode in using these compounds is not an acute safety incident, but chemical degradation (oxidation) leading to failed downstream synthesis.
The "Inert Chain of Custody" Protocol
To maintain purity >98%, follow this storage logic. The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, forming benzoic acid derivatives.
Protocol:
-
Receipt: Verify purity via
H NMR immediately upon opening. Check the aldehyde proton signal (~10 ppm). If a broad singlet for -COOH (~11-13 ppm) is visible, purification is required. -
Aliquot Strategy: Do not repeatedly open the bulk container. Aliquot the material into amber vials under an inert atmosphere (Argon/Nitrogen) inside a glovebox or using a funnel cone with positive nitrogen pressure.
-
Cold Storage: Store at 2–8°C. Lower temperatures slow the kinetics of autoxidation.
-
Re-seal: Parafilm alone is insufficient. Use electrical tape or heat-shrink bands over caps to prevent oxygen diffusion.
Visualization: Lifecycle Management Workflow
Figure 1: Lifecycle management workflow ensuring chemical integrity from receipt to usage.
Synthesis Safety: The "Click" Context
Researchers frequently synthesize 1,2,3-triazole benzaldehydes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This introduces specific hazards: Organic Azides .[2]
Precursor Hazard Management (Azides)
If you are synthesizing the triazole benzaldehyde rather than purchasing it, you are likely handling azidobenzaldehyde or similar azide precursors.
-
The C/N Ratio Rule: Ensure the number of carbon atoms (
) plus oxygen atoms ( ) relative to nitrogen atoms ( ) follows the equation: . If the ratio is , the compound is potentially explosive. -
Isolation: Never distill organic azides. Purify via column chromatography or recrystallization below 40°C.
-
Metal Waste: Copper catalysts (CuI/CuSO4) are toxic to aquatic life. Do not dispose of "Click" reaction aqueous waste down the drain; segregate into "Heavy Metal Aqueous Waste."
Reaction Monitoring System
Because aldehydes can condense with amines (forming imines) or oxidize, "Click" reactions involving benzaldehydes must be monitored to ensure the aldehyde survives the conditions.
Recommended Workflow:
-
Solvent: t-Butanol/Water (1:1) is the standard safety solvent (absorbs heat, non-flammable).
-
Catalyst Quench: Use a chelating resin (e.g., EDTA or commercially available scavenger resins) to remove Copper before workup. Residual copper can catalyze decomposition or oxidation of the aldehyde during drying.
Visualization: Synthesis Safety Logic
Figure 2: Safety decision matrix distinguishing between high-energy Click synthesis and standard condensation.
Emergency Response & Waste Management
Spill Response
-
Solid Spill: Do not dry sweep if the material is a fine powder (dust explosion risk). Use a wet wipe or a vacuum with a HEPA filter designed for chemical powders.
-
Solvent Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with aldehyde/oxidizer mixtures).
Waste Disposal
Triazoles are nitrogen-rich heterocycles. They are often resistant to biodegradation and can be toxic to nitrogen-fixing bacteria in water treatment plants.
-
Segregation: Classify as "Non-Halogenated Organic Waste" (unless halogenated solvents are used).
-
Labeling: Explicitly label as "Contains Nitrogen Heterocycles" and "Aldehyde."
-
Destruction: Incineration is the only approved method for complete destruction of the triazole ring.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2776488, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: 1,2,4-triazole derivatives. Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text on Triazole synthesis safety and stability). Retrieved from [Link]
Sources
The Evolution of Azole Scaffolds: A Technical Guide to 1,2,4-Triazole Benzaldehyde Synthesis
Abstract
This technical guide analyzes the synthetic evolution of 1,2,4-triazole benzaldehydes, a critical pharmacophore in modern medicinal chemistry. We transition from historical ring-construction methods (Pellizzari, Einhorn-Brunner) to contemporary ring-attachment strategies (
Part 1: Historical Foundations (Ring Construction)
Before the advent of efficient cross-coupling techniques, the primary method for generating triazole-substituted aromatics was to construct the triazole ring in situ upon a functionalized benzene scaffold. These methods, while chemically elegant, often suffered from harsh conditions incompatible with sensitive functional groups like aldehydes.
The Pellizzari Reaction (1911)
The Pellizzari reaction involves the condensation of an amide with a hydrazide.[1][2]
-
Mechanism: Thermal condensation where the amide nitrogen attacks the hydrazide carbonyl, followed by cyclodehydration.
-
Limitation for Benzaldehydes: Requires high temperatures (often >140°C). An unprotected aldehyde on the phenyl ring would inevitably react with the hydrazide (forming a hydrazone) before the triazole ring could close.
The Einhorn-Brunner Reaction (1905)
This method utilizes the reaction between diacylamines (imides) and hydrazines.[3]
-
Mechanism: Acid-catalyzed condensation.
-
Relevance: While milder than Pellizzari, regioselectivity is often poor, yielding mixtures of isomeric triazoles.
Visualization of Historical Pathways
Figure 1: Comparison of classical ring-closure syntheses. These methods are generally unsuitable for direct synthesis of aldehyde-containing triazoles due to side reactions.
Part 2: The Modern Era (Ring Attachment)
Modern drug discovery favors "modular" synthesis: taking a pre-formed 1,2,4-triazole and attaching it to a functionalized benzene ring. This approach preserves the sensitive aldehyde group.
The Regioselectivity Challenge (N1 vs. N2 vs. N4)
The 1,2,4-triazole ring is an ambident nucleophile. When coupling with an electrophile (e.g., 4-fluorobenzaldehyde), three isomers are possible.
-
N1-Alkylation (Desired): Thermodynamically favored in
and metal-catalyzed conditions. -
N4-Alkylation (Common Byproduct): Often observed due to steric factors or specific solvent effects.
-
N2-Alkylation: Rare in direct arylations but possible.
Nucleophilic Aromatic Substitution ( )
This is the industrial standard for synthesizing 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
-
Substrate: 4-Fluorobenzaldehyde (The fluorine is a good leaving group; the aldehyde is an electron-withdrawing group (EWG) that activates the ring).
-
Base:
or .[11] -
Solvent: Polar aprotic (DMF, DMSO) to solvate the cation and increase nucleophilicity.
Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald)
Used when the aryl halide lacks an activating EWG (e.g., converting chlorobenzene to phenyltriazole).
-
Catalyst: CuI (Copper(I) Iodide) with ligands like L-proline or diamines.
-
Mechanism: Oxidative addition of Ar-X to Cu(I), ligand exchange with triazole, and reductive elimination.
Visualization of the Mechanism
Figure 2: The
Part 3: Detailed Experimental Protocols
Protocol A: Industrial Synthesis via
Target: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde Scale: 10 mmol (Laboratory Scale)
-
Preparation:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is dry; while strictly anhydrous conditions are not critical for
, moisture can reduce yield.
-
-
Reagents:
-
4-Fluorobenzaldehyde: 1.24 g (10 mmol)
-
1,2,4-Triazole: 0.83 g (12 mmol, 1.2 eq)
-
Potassium Carbonate (
): 1.66 g (12 mmol, 1.2 eq) -
Solvent: DMF (Dimethylformamide): 20 mL[12]
-
-
Procedure:
-
Step 1: Dissolve 4-fluorobenzaldehyde and 1,2,4-triazole in DMF.
-
Step 2: Add
to the stirring solution. -
Step 3: Heat the mixture to 110°C for 10–12 hours. Monitor via TLC (30% EtOAc in Hexane). The spot for 4-fluorobenzaldehyde (
) should disappear, replaced by a lower product ( ). -
Step 4 (Workup): Cool to room temperature. Pour the mixture into 100 mL of ice-cold water. The product may precipitate as a white/off-white solid.
-
Step 5 (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF.
-
Step 6 (Purification): Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Gradient 0-5% MeOH in DCM).
-
Validation Check:
-
1H NMR (DMSO-d6): Look for the diagnostic aldehyde proton at ~10.0 ppm (s, 1H) and the two triazole protons at ~9.3 ppm (s, 1H, H-5) and ~8.3 ppm (s, 1H, H-3).
Protocol B: Copper-Catalyzed Coupling (Ullmann-Type)
Use Case: When the starting material is 4-Bromobenzaldehyde (less activated than Fluoro for
-
Reagents:
-
Procedure:
-
Combine all reagents in a sealed tube under Argon atmosphere (Oxygen can poison the catalyst).
-
Heat to 110°C for 24 hours.
-
Workup similar to Protocol A, but requires a Copper scavenger (e.g.,
wash) during extraction to remove blue copper salts.
-
Part 4: Data Summary & Comparison
| Feature | Method A: | Method B: Cu-Catalysis | Method C: Pellizzari |
| Substrate | 4-Fluorobenzaldehyde | 4-Bromobenzaldehyde | Benzamide + Hydrazide |
| Conditions | Basic, 110°C, Air OK | Inert Gas, Catalyst, 110°C | High Heat (>140°C), Acid/Base |
| Yield | High (85-95%) | Moderate (60-80%) | Low to Moderate |
| Regioselectivity | >95% N1-isomer | >90% N1-isomer | Variable |
| Atom Economy | High | Moderate (Heavy metal waste) | Low (Condensation byproducts) |
| Suitability | Best for Benzaldehydes | Good for unactivated aryls | Poor (Aldehyde incompatibility) |
Part 5: References
-
-
Source for the standard SNAr protocol using 4-fluorobenzaldehyde and K2CO3.
-
-
-
Source for historical context on Pellizzari and Einhorn-Brunner reactions.
-
-
National Institutes of Health (PMC). (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]
-
Validates the biological relevance of the benzaldehyde/benzoic acid triazole scaffold.
-
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazoles. Retrieved from [Link]
-
Source for modern metal-catalyzed coupling methodologies.
-
-
Royal Society of Chemistry. (2022). Metal catalyzed C–H functionalization on triazole rings. Retrieved from [Link]
-
Detailed mechanism for Copper-catalyzed arylation.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. isres.org [isres.org]
- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 7. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patents.justia.com [patents.justia.com]
- 11. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 12. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Condensation Protocols for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde , a "privileged scaffold" intermediate used frequently in the synthesis of antifungal agents (e.g., fluconazole analogs), kinase inhibitors, and tubulin polymerization inhibitors.
Introduction & Molecule Profile[1][2][3][4]
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (hereafter MTB-CHO ) is a bifunctional building block. It features a reactive aldehyde handle and a pharmacologically active triazole heterocycle.[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, MeOH, EtOH (hot); Insoluble in water |
| Reactivity Class | Electron-Deficient Benzaldehyde (Activated Electrophile) |
Structural Nuance & Reactivity (The "Expertise" Pillar)
Unlike simple benzaldehyde, the MTB-CHO molecule possesses a triazole ring at the para-position. The 1,2,4-triazole ring is a strong Electron Withdrawing Group (EWG) via the inductive effect (-I) of the nitrogen atoms.
-
Consequence: The carbonyl carbon is significantly more electrophilic than in unsubstituted benzaldehyde.
-
Operational Impact: Condensation reactions (Knoevenagel, Schiff base) proceed faster. However, the intermediate hemiaminal or aldol adduct is also stabilized by the EWG, sometimes requiring higher temperatures or specific catalysts to force the dehydration step (elimination of water).
Pre-Protocol: Quality Control & Regiochemistry
Critical Note: The synthesis of MTB-CHO often involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 3-methyl-1,2,4-triazole. This reaction can yield regioisomers (N1-linked vs. N2-linked).
-
Validation: Ensure your starting material is the N1-isomer (typically the thermodynamically stable product).
-
¹H NMR Check: Look for the triazole ring proton (C5-H) singlet around 8.5–9.2 ppm . If multiple singlets appear in this region, repurify before proceeding.
Protocol A: Knoevenagel Condensation
Objective: Synthesis of cinnamonitrile derivatives (Michael acceptors) for biological screening.
Reaction Scheme
MTB-CHO + Active Methylene (e.g., Malononitrile)
Detailed Methodology
This protocol minimizes side reactions (Cannizzaro) often seen with strong bases.
Reagents:
-
MTB-CHO (1.0 equiv)
-
Malononitrile (1.1 equiv)[3]
-
Ethanol (Absolute, 10 mL/mmol)
-
Catalyst: Piperidine (0.1 equiv) or
-Alanine (0.2 equiv for acid-sensitive substrates)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of MTB-CHO in 10 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.
-
Addition: Add 1.1 mmol of malononitrile. The solution should remain clear.
-
Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine.
-
Observation: A precipitate often forms immediately due to the high reactivity of the triazole-substituted aldehyde.
-
-
Reaction: Stir at room temperature (RT) for 30–60 minutes.
-
QC Check: If starting material persists (TLC: 30% EtOAc/Hexane), heat to reflux for 15 minutes.
-
-
Work-up:
-
Cool the mixture in an ice bath for 30 minutes.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 5 mL) to remove piperidine salts.
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Yield Expectation: 85–95%
Mechanism & Workflow Visualization
Caption: Kinetic pathway of Knoevenagel condensation emphasizing the accelerated nucleophilic attack driven by the triazole moiety.
Protocol B: Schiff Base Formation (Imine Synthesis)
Objective: Synthesis of ligands or antifungal hydrazones.
The "Hemiaminal Trap"
Because the triazole ring withdraws electron density, the initial attack of the amine is fast, but the resulting hemiaminal intermediate is stabilized .
-
Problem: Standard RT stirring often yields a mixture of imine and hemiaminal.
-
Solution: Use Glacial Acetic Acid and Reflux to drive the equilibrium toward the imine.
Detailed Methodology
Reagents:
-
MTB-CHO (1.0 equiv)
-
Primary Amine / Hydrazide (1.0 equiv)
-
Solvent: Ethanol or Methanol (anhydrous)
-
Catalyst: Glacial Acetic Acid (3–5 drops per 5 mmol)
Step-by-Step:
-
Setup: Equip a 2-neck flask with a reflux condenser and a drying tube (CaCl₂).
-
Mixing: Dissolve 5.0 mmol MTB-CHO in 20 mL hot ethanol. Add 5.0 mmol of the amine component.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Heat to reflux (78°C for EtOH) for 3–6 hours.
-
Isolation:
-
Allow the solution to cool slowly to RT to induce crystallization.
-
If no solid forms, reduce volume by 50% on a rotavap and cool to 0°C.
-
-
Purification: Recrystallize from EtOH/DMF (9:1) if necessary.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Knoevenagel) | Cannizzaro reaction (Self-redox) | Use a weaker base (ammonium acetate) or acid catalysis ( |
| Product is "Sticky"/Oil | Incomplete dehydration (Hemiaminal) | Reflux in Toluene with Dean-Stark trap to physically remove water. |
| Multiple Spots on TLC | Regioisomers in starting material | Check purity of MTB-CHO by NMR. Ensure single triazole isomer. |
| Poor Solubility | High lattice energy of triazole | Use DMF/EtOH mixtures or microwave irradiation (110°C, 10 min). |
Scientific Rationale (Mechanism)[1][6][9][10][11][12]
The following diagram illustrates the electronic influence of the triazole ring on the reaction center, justifying the protocol modifications (mild base, forced dehydration).
Caption: Electronic effects of the triazole scaffold. The electron-withdrawing nature accelerates initial addition but stabilizes the hydrated intermediate, necessitating specific dehydration conditions.
References
-
Synthesis of Triazole-Benzaldehydes: Al-Wabli, R. I., et al. (2023).[4][6] "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules, 28(6), 2736.
-
Knoevenagel Condensation Methodologies: Ganesan, K., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[7] Pure and Applied Chemistry.
-
Hemiaminal Stability in Triazole Systems: Szczesio, M., et al. (2015). "A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties." Molecules, 20(9), 17111-17131.
-
Antifungal Applications (Fluconazole Analogs): Zhang, S., et al. (2023). "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." ACS Omega.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 3. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cahiersmagellanes.com [cahiersmagellanes.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. pure.tue.nl [pure.tue.nl]
The Versatile Ligand: Application Notes for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination capabilities.[1][2] The fusion of this heterocyclic system with a functionalized benzaldehyde, as seen in 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, presents a ligand of significant interest for the construction of novel coordination complexes. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of coordination compounds derived from this versatile ligand. The strategic placement of the methyl group on the triazole ring and the reactive aldehyde functionality on the phenyl ring offers a unique combination of steric and electronic properties, making it an attractive building block for the design of metal-organic frameworks (MOFs), discrete coordination complexes, and potential therapeutic agents.
The nitrogen-rich triazole ring provides multiple coordination sites, enabling the formation of stable complexes with a wide range of transition metals.[1][3] The benzaldehyde group, on the other hand, can act as a secondary coordination site, a platform for post-synthetic modification, or a source of desirable photophysical properties.[4] This duality allows for the rational design of materials with tailored properties, from catalytic activity to targeted drug delivery.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction. A general, adaptable protocol is provided below.
Protocol 1: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Materials:
-
4-Fluorobenzaldehyde
-
3-Methyl-1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Methanol
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (10 mmol) and 3-methyl-1H-1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
To the stirring solution, add anhydrous potassium carbonate (12 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 110°C and maintain this temperature with vigorous stirring for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with deionized water (3 x 15 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent system to yield the pure 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde.[5]
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9-10.1 ppm), aromatic protons (~7.8-8.2 ppm), triazole proton (~8.0-8.5 ppm), and methyl protons (~2.4-2.6 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190-192 ppm), aromatic carbons, triazole ring carbons, and the methyl carbon. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching of the aldehyde (~1700-1710 cm⁻¹), C=N stretching of the triazole ring (~1500-1600 cm⁻¹), and C-H stretching of the aromatic and methyl groups. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉N₃O. |
Coordination Chemistry: Crafting Metal Complexes
The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde ligand can coordinate to metal ions through the nitrogen atoms of the triazole ring. The specific coordination mode will depend on the metal ion, counter-anion, and reaction conditions. Solvothermal synthesis is a common method for preparing coordination polymers and MOFs from such ligands.
Protocol 2: General Solvothermal Synthesis of a Coordination Polymer
Materials:
-
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
-
A transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (0.1 mmol) in DMF (5 mL).
-
In a separate vial, dissolve the chosen transition metal salt (0.05 mmol) in DMF (5 mL).
-
Combine the two solutions in the Teflon liner of a stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80-150°C) for a designated period (usually 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and then with a more volatile solvent like ethanol or acetone.
-
Dry the crystals under vacuum.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The use of high temperatures and pressures in a sealed system facilitates the dissolution of reactants and promotes the crystallization of the coordination polymer. This method is particularly effective for generating highly crystalline materials suitable for single-crystal X-ray diffraction.[6][7]
-
Molar Ratio: The ligand-to-metal ratio is a critical parameter that can influence the dimensionality and topology of the resulting framework. Varying this ratio can lead to the formation of different coordination polymers.
-
Solvent: The choice of solvent can affect the solubility of the reactants and can also act as a template or coordinating species in the final structure. DMF is a common choice due to its high boiling point and good solvating power for both organic ligands and metal salts.
Characterization of Coordination Complexes
A thorough characterization is essential to elucidate the structure and properties of the synthesized coordination complexes.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of crystalline coordination polymers. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall network topology.[8]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from single-crystal data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the triazole ring (C=N and N-N stretching) upon coordination is typically observed.[1]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the coordination polymer and the presence of coordinated or guest solvent molecules.
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Potential Applications: From Catalysis to Sensing
The unique structural features of coordination complexes derived from 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde open up a range of potential applications.
Catalysis: The presence of accessible metal centers within a porous framework can lead to catalytic activity. These materials can act as heterogeneous catalysts for various organic transformations. The aldehyde functionality could also be modified to introduce additional catalytic sites.
Luminescent Sensing: Many coordination polymers, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit photoluminescence.[9][10][11] The luminescence of these materials can be sensitive to the presence of certain molecules, making them promising candidates for chemical sensors. The aldehyde group, in particular, can interact with specific analytes, leading to a detectable change in the luminescent properties.[4]
Drug Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules. The functional groups on the ligand can be tailored to control the loading and release of therapeutic agents.
Visualizing the Process
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the target ligand.
Coordination Polymer Formation
Caption: Formation and application of coordination polymers.
References
-
Haddad, B. G., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510. [Link]
-
Prakash, O., & Sharma, D. (2012). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686-2693. [Link]
-
Kitagawa, S., Kitaura, R., & Noro, S. I. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5415-5447. [Link]
-
Barid, R. K., & Mohsin, E. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 6(4), 1-10. [Link]
-
Haddad, B. G., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen. [Link]
-
Lumu, R., et al. (2023). Luminescent Metal-Organic Framework for the Selective Detection of Aldehydes. Inorganic Chemistry, 62(40), 16435–16442. [Link]
-
Haddad, B. G., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. [Link]
-
Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Położnictwo, 2(1), 1-10. [Link]
-
Janiak, C., et al. (2023). Single Crystal Structure Analysis of Three Novel Iron(II) Coordination Polymers with Bridging 1,3,5-Tris(1H-1,2,4-triazol-1-yl)methyl)benzene. Preprints.org. [Link]
-
Gerasimenko, A. V., et al. (2021). Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. MDPI. [Link]
-
Lumu, R., et al. (2023). A Luminescent Metal-Organic Framework (LMOF) for the selective detection of aldehydes. OSTI.GOV. [Link]
-
Demchuk, I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Ellsworth, J. M., et al. (2012). Synthesis of Mixed-Ligand Coordination Polymers Containing 1,2,4-Triazole, Oxalate, and Cadmium. Scholar Commons. [Link]
-
Makarov, M. V., et al. (2018). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. ResearchGate. [Link]
-
Kaczmarek, A. M., & Rychlewska, U. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. ResearchGate. [Link]
-
Cui, Y., et al. (2014). Photoluminescent metal–organic frameworks and their application for sensing biomolecules. Journal of Materials Chemistry A, 2(37), 15558-15573. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Bonde, A. D. (2011). X- RAY DIFFRACTION STUDIES OF SOME COORDINATION POLYMERS OF ADIPYL BIS P CHLOROPHENYL UREA WITH Mn (II) Co (II) Cu (II) and Zn (II). International Journal of ChemTech Research, 3(4), 820-823. [Link]
-
Chan, Y.-T., et al. (2017). Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands. Dalton Transactions, 46(31), 10269-10273. [Link]
Sources
- 1. ripublication.com [ripublication.com]
- 2. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Luminescent Metal-Organic Framework for the Selective Detection of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. "Synthesis of Mixed-Ligand Coordination Polymers Containing 1,2,4-Triaz" by Joseph M. Ellsworth, Kathryn L. Seward et al. [scholarcommons.sc.edu]
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- 10. osti.gov [osti.gov]
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Advanced Synthesis Protocols: Antimicrobial Agents Derived from 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary & Pharmacophore Rationale
The 1,2,4-triazole nucleus is a cornerstone of modern antimicrobial pharmacotherapy, serving as the active moiety in blockbuster antifungal drugs like fluconazole and itraconazole. Its mechanism of action primarily involves the inhibition of lanosterol 14
The specific precursor 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (hereafter referred to as Compound 1 ) represents a high-value "divergent intermediate." It combines the bioactive triazole core with a reactive aldehyde handle, allowing for the rapid generation of three distinct antimicrobial scaffolds:
-
Schiff Bases (Azomethines): Known for disrupting bacterial cell walls and binding DNA.
-
Chalcones:
-unsaturated ketones that act as Michael acceptors for cysteine residues in essential microbial enzymes. -
Thiazolidinones: Cyclized derivatives often exhibiting enhanced stability and potency against resistant strains (MRSA/VRE).
This guide provides validated protocols for synthesizing these agents, ensuring high yield and purity suitable for biological screening.
Strategic Synthesis Pathway (Visualized)
The following workflow illustrates the divergent synthesis strategy starting from the core aldehyde.
Figure 1: Divergent synthesis pathways. Compound 1 serves as the central hub for generating Schiff bases, Chalcones, and Thiazolidinones.
Experimental Protocols
Module A: Synthesis of the Precursor (Compound 1)
Note: If Compound 1 is not commercially available, it must be synthesized via Nucleophilic Aromatic Substitution (
Rationale: The 1,2,4-triazole ring is a weak nucleophile. Using a polar aprotic solvent (DMF) and a base (K₂CO₃) facilitates the displacement of the fluorine atom on the benzaldehyde.
Protocol:
-
Reagents: 4-Fluorobenzaldehyde (10 mmol), 3-Methyl-1H-1,2,4-triazole (10 mmol), Anhydrous
(12 mmol), DMF (20 mL). -
Procedure:
-
Dissolve 4-fluorobenzaldehyde and the triazole in DMF in a round-bottom flask.
-
Add
in portions over 15 minutes to control exotherm. -
Heat the mixture to 110°C for 10–12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1][2]
-
Purification: Filter the solid.[1][2][3] If oily, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. Recrystallize from Ethanol.[1][2]
-
-
Validation:
-
Yield: Expect 70–80%.
-
IR: 1690 cm⁻¹ (C=O stretch).
-
¹H NMR:
9.98 (s, 1H, CHO), 8.5 (s, 1H, Triazole-H).
-
Module B: Synthesis of Antimicrobial Schiff Bases
Rationale: The formation of the azomethine bond (-CH=N-) creates a linkage that is critical for binding to biological targets. Acid catalysis activates the carbonyl carbon for nucleophilic attack by the amine.
Protocol:
-
Reagents: Compound 1 (1 mmol), Substituted Aromatic Amine (e.g., 4-chloroaniline, isoniazid) (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure:
-
Dissolve Compound 1 in absolute ethanol.
-
Add the amine and catalytic acetic acid.
-
Reflux for 4–6 hours.
-
Observation: The solution often changes color (yellow/orange) as conjugation increases.
-
Isolation: Cool to room temperature. Pour into crushed ice. Filter the solid product.[2]
-
Purification: Recrystallize from hot ethanol.
-
-
Critical Control Point: Moisture inhibits this reaction. Use dry glassware.
Module C: Synthesis of Chalcones (Claisen-Schmidt Condensation)
Rationale: Chalcones contain an
Protocol:
-
Reagents: Compound 1 (1 mmol), 4-Substituted Acetophenone (1 mmol), 40% NaOH (aq) (2 mL), Ethanol (10 mL).
-
Procedure:
-
Dissolve the acetophenone and Compound 1 in ethanol.
-
Add NaOH solution dropwise with vigorous stirring at 0–5°C (ice bath).
-
Stir at room temperature for 12–24 hours.
-
Workup: Neutralize with dilute HCl. The solid chalcone will precipitate.
-
Purification: Filter and recrystallize from ethanol/DMF mixture.
-
-
Validation:
-
¹H NMR: Look for two doublets (
Hz) in the 7.0–8.0 ppm region, characteristic of trans-alkene protons.
-
Module D: Cyclization to 4-Thiazolidinones
Rationale: Cyclizing the Schiff base with thioglycolic acid creates a thiazolidinone ring. This scaffold mimics the
Protocol:
-
Reagents: Schiff Base (from Module B) (1 mmol), Thioglycolic Acid (1.5 mmol), Anhydrous
(trace), Dry Toluene (20 mL). -
Procedure:
-
Dissolve the Schiff base in dry toluene.
-
Add thioglycolic acid and a pinch of
. -
Reflux for 8–10 hours using a Dean-Stark trap to remove water (driving the equilibrium forward).
-
Workup: Remove solvent under reduced pressure.[3] Dissolve residue in ether and wash with 5%
(to remove excess acid). -
Purification: Recrystallize from ethanol.
-
Analytical Data Summary
| Compound Class | Key IR Signal (cm⁻¹) | Key ¹H NMR Signal ( | Expected Yield |
| Aldehyde (1) | 1690 (C=O) | 9.98 (s, 1H, CHO) | 75% |
| Schiff Base | 1610–1630 (C=N) | 8.4–8.8 (s, 1H, CH=N) | 80–90% |
| Chalcone | 1650 (C=O), 1600 (C=C) | 7.5–7.8 (d, 1H, =CH, trans) | 65–75% |
| Thiazolidinone | 1710 (C=O cyclic), 690 (C-S) | 3.8–4.0 (s, 2H, -CH₂-S-) | 60–70% |
Biological Evaluation Protocol (MIC Assay)
Method: Broth Microdilution (CLSI Standards)
-
Preparation: Dissolve synthesized compounds in DMSO (1 mg/mL stock).
-
Media: Mueller-Hinton Broth (Bacteria) or Sabouraud Dextrose Broth (Fungi).
-
Strains:
-
Gram-positive:S. aureus (ATCC 25923), B. subtilis.
-
Gram-negative:E. coli (ATCC 25922), P. aeruginosa.
-
Fungi:C. albicans, A. niger.[4]
-
-
Procedure:
-
Add 100
L of broth to 96-well plates. -
Perform serial dilutions of the test compound (range: 100
g/mL to 0.1 g/mL). -
Inoculate with
CFU/mL of the organism. -
Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
References
-
Synthesis of 1,2,4-Triazole Precursors: ChemicalBook. (n.d.). "4-(1H-1,2,4-Triazol-1-yl)benzaldehyde synthesis." Retrieved from
-
Schiff Base Antimicrobial Activity: Pooja, et al. (2017). "Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole." Journal of Ultra Chemistry, 13(6), 132-139. Retrieved from
-
Chalcone Synthesis: Rasayan Journal of Chemistry. (2019). "Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines." Rasayan J. Chem., 12(4), 2260. Retrieved from
-
Thiazolidinone Cyclization: Der Pharma Chemica. (2011). "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles." Der Pharma Chemica, 3(6), 32-40. Retrieved from
-
Triazole Pharmacophore Review: Zhou, C.H., et al. (2019). "Antibacterial activity study of 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. Retrieved from
Sources
Application Note: A Modular Approach to Functional Metal-Organic Frameworks (MOFs) Using Triazole-Benzaldehyde Linkers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the design, synthesis, and functionalization of Metal-Organic Frameworks (MOFs) utilizing bifunctional organic linkers composed of triazole and benzaldehyde moieties. The 1,2,4-triazole group serves as a robust, nitrogen-rich coordination site for metal ions, ensuring the formation of thermally and chemically stable frameworks.[1] The strategically incorporated benzaldehyde group acts as a versatile chemical handle for post-synthetic modification (PSM), allowing for the covalent attachment of diverse functional molecules after the crystalline MOF structure has been established.[2][3] This modular approach uncouples the robust framework construction from the often-delicate process of integrating complex functionalities, paving the way for highly tailored materials for applications in catalysis, selective adsorption, and drug delivery.[4][5] We present detailed, field-tested protocols for linker synthesis, solvothermal MOF fabrication, and subsequent post-synthetic modification, alongside essential characterization techniques to validate each step of the process.
Introduction: The Rationale for Bifunctional Linker Design
The tunability of MOFs is primarily dictated by the judicious selection of their constituent organic linkers and metal nodes.[6][7] While direct synthesis with pre-functionalized linkers is a common strategy, many desirable functional groups are not stable under the solvothermal conditions typically required for MOF crystallization.[8] Post-synthetic modification (PSM) circumvents this limitation by introducing functionality to a pre-formed, stable framework.[9]
This application note focuses on a powerful PSM strategy centered on linkers bearing a reactive aldehyde group. The causality behind this choice is threefold:
-
Robust Framework Formation: The 1,2,4-triazole moiety is an exceptional coordinating group for constructing stable MOFs. Its nitrogen atoms readily bind to a variety of metal ions (e.g., Zn(II), Cu(II), Co(II)), leading to predictable and robust network topologies.[1][10] The triazole ring itself contributes to the framework's overall chemical and thermal stability.[1]
-
Orthogonal Reactivity: The benzaldehyde group is generally non-coordinating and remains chemically inert during the solvothermal MOF assembly. Its reactivity is reserved for a subsequent, targeted modification step under milder conditions.
-
Versatile Functionalization: The aldehyde is a gateway to a rich variety of chemical transformations, most notably Schiff base condensation with primary amines. This reaction is high-yielding, proceeds under mild conditions, and allows for the introduction of a vast library of functionalities (e.g., fluorescent tags, catalytic sites, drug molecules, or biocompatible polymers) simply by choosing the appropriate amine-containing reagent.[2][11]
This modular design provides a reliable pathway to complex, functional materials that would be difficult or impossible to synthesize directly.
Experimental Design & Workflow
The successful fabrication of a functionalized triazole-benzaldehyde MOF follows a logical, multi-stage workflow. Each stage requires specific synthesis and characterization steps to ensure the integrity of the final material.
Caption: Overall workflow for the synthesis and functionalization of a triazole-benzaldehyde MOF.
Detailed Protocols
These protocols are designed to be self-validating, with integrated characterization steps to confirm the successful outcome of each stage before proceeding to the next.
Protocol 3.1: Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde Linker
This protocol describes a common method for synthesizing the organic linker. The causality involves the reaction of 4-formylphenylhydrazine with formamide, which cyclizes to form the stable 1,2,4-triazole ring.
Materials:
-
4-Formylphenylhydrazine hydrochloride
-
Formamide
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-formylphenylhydrazine hydrochloride (10 mmol) in deionized water (50 mL).
-
Neutralize the solution by slowly adding a 1 M NaOH solution until the pH reaches ~7, precipitating the free hydrazine.
-
Filter the resulting solid, wash thoroughly with cold deionized water, and dry under vacuum.
-
Combine the dried 4-formylphenylhydrazine (8 mmol) with formamide (40 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to 160-170 °C and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the crude product by vacuum filtration.
-
Recrystallize the solid from a hot ethanol/water mixture to yield pure 4-(4H-1,2,4-triazol-4-yl)benzaldehyde as a crystalline solid.
-
Validation Step: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity before using it in MOF synthesis.
Protocol 3.2: Solvothermal Synthesis of a Zn-Triazole-Benzaldehyde MOF
This protocol uses the solvothermal method, where elevated temperature and pressure increase the solubility of precursors and promote the growth of high-quality crystals.[12]
Materials:
-
4-(4H-1,2,4-triazol-4-yl)benzaldehyde (from Protocol 3.1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL glass scintillation vial, dissolve 4-(4H-1,2,4-triazol-4-yl)benzaldehyde (0.2 mmol, 34.6 mg) and Zn(NO₃)₂·6H₂O (0.2 mmol, 59.5 mg) in 10 mL of DMF.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.
-
Seal the vial tightly with a Teflon-lined cap. (Safety Note: Ensure the vessel is designed to withstand the autogenous pressure at the target temperature).
-
Place the vial in a programmable oven and heat to 120 °C for 72 hours.[12]
-
Allow the oven to cool slowly to room temperature over a period of 24 hours.
-
Colorless, crystalline product should be observed at the bottom of the vial.
-
Carefully decant the mother liquor. Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors.
-
Finally, exchange the solvent with ethanol (3 x 10 mL) over 24 hours.
-
Activation: To remove the solvent molecules from the pores, decant the ethanol and heat the crystalline sample under a dynamic vacuum at 120-150 °C overnight. The activated MOF should be stored in a desiccator.
-
Validation Step: The successful synthesis of the crystalline, porous MOF must be confirmed by Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and N₂ sorption analysis.[1]
Caption: Coordination scheme of the MOF and subsequent post-synthetic modification site.
Protocol 3.3: Post-Synthetic Modification via Schiff Base Condensation
This protocol demonstrates the functionalization of the MOF's aldehyde groups. The reaction must be conducted carefully to maintain the crystallinity of the framework.
Materials:
-
Activated Zn-Triazole-Benzaldehyde MOF (from Protocol 3.2)
-
Aniline (or other primary amine)
-
Anhydrous ethanol
Procedure:
-
Suspend the activated MOF (100 mg) in 10 mL of anhydrous ethanol in a small vial.
-
Add a solution of the primary amine (e.g., aniline, 5-fold molar excess relative to the linker) in 5 mL of anhydrous ethanol to the MOF suspension.
-
Seal the vial and gently agitate the mixture at 60 °C for 24-48 hours.
-
After cooling, collect the modified MOF by centrifugation or filtration.
-
Wash the product extensively with fresh ethanol (at least 5 times) to remove any unreacted amine and byproducts.
-
Dry the functionalized MOF under vacuum at a mild temperature (e.g., 80 °C) overnight.
-
Validation Step: Confirm the covalent modification by comparing the FT-IR spectra of the MOF before and after the reaction. Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1620-1650 cm⁻¹). Further validation can be achieved with solid-state NMR and by re-running PXRD to ensure the framework's crystallinity has been preserved.[13]
Data Presentation & Expected Results
Quantitative data from characterization are crucial for evaluating the success of the synthesis and the properties of the material.
Table 1: Physicochemical Properties of Representative Triazole-Based MOFs Note: Specific values will vary based on the exact metal ion and synthesis conditions but are provided here as a representative baseline.
| MOF Material | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| Zn-Triazole-Dicarboxylate | Zn(II) | 850 - 1200 | 0.45 - 0.65 | 8 - 15 | ~350 |
| Cu-Bis(triazole) | Cu(II) | 600 - 950 | 0.30 - 0.50 | 7 - 12 | ~300 |
| Expected Zn-Triazole-Benzaldehyde | Zn(II) | 700 - 1100 | 0.40 - 0.60 | 8 - 14 | ~320 |
Data compiled from representative values in the literature.[14]
Table 2: Key Characterization Checkpoints
| Stage | Technique | Purpose | Expected Observation |
| Linker Synthesis | ¹H NMR | Confirm structure | Peaks corresponding to triazole and benzaldehyde protons with correct integration. |
| FT-IR | Identify functional groups | Presence of aldehyde C=O stretch (~1700 cm⁻¹) and aromatic signals. | |
| MOF Synthesis | PXRD | Confirm crystallinity & phase purity | Sharp diffraction peaks matching a simulated or known pattern; absence of precursor peaks.[15][16] |
| TGA | Assess thermal stability | A distinct weight loss step corresponding to framework decomposition above 300 °C.[1] | |
| N₂ Sorption | Determine porosity | Type I or IV isotherm, indicating microporous or mesoporous character with a measurable BET surface area.[11] | |
| Post-Synthesis | FT-IR | Confirm covalent modification | Disappearance/reduction of aldehyde C=O peak, appearance of new imine C=N peak. |
| PXRD | Verify framework integrity | The diffraction pattern should remain largely unchanged, confirming crystallinity is retained.[13] |
Applications in Drug Development
The ability to functionalize the pores of these MOFs post-synthetically opens numerous avenues for drug development professionals.[5][17]
-
Targeted Delivery: The aldehyde handles can be used to attach targeting ligands (e.g., folic acid, peptides) that recognize specific cell surface receptors, thereby directing the MOF-drug conjugate to diseased tissues.
-
Controlled Release: The imine bond formed during PSM is often reversible and can be sensitive to pH changes. In the acidic environment of endosomes or tumors, the bond can hydrolyze, triggering the release of a drug that was attached via an amine group.[14]
-
Biocompatibility: Inert polymers like polyethylene glycol (PEG) containing a terminal amine group can be grafted onto the MOF surface to improve colloidal stability in biological media and reduce uptake by the reticuloendothelial system.[18]
The modular nature of this system allows for the systematic optimization of drug loading, release kinetics, and targeting efficiency by simply varying the amine-containing molecule used in the PSM step.[18]
References
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. Available from: [Link]
-
3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. ACS Publications. Available from: [Link]
-
A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. RSC Publishing. Available from: [Link]
-
Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. JoVE. Available from: [Link]
-
A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. Journal of the American Chemical Society. Available from: [Link]
-
Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells. RSC Publishing. Available from: [Link]
-
Tuning the structure and function of metal-organic frameworks via linker design. Semantic Scholar. Available from: [Link]
-
Multifunctional Potential of Triazole-based Metal-Organic Frameworks: An Overview. ResearchGate. Available from: [Link]
-
Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. ResearchGate. Available from: [Link]
-
Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. ACS Publications. Available from: [Link]
-
Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. PMC. Available from: [Link]
-
A Triazole-Containing Metal-Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. PubMed. Available from: [Link]
-
A triazole-based covalent organic framework as a photocatalyst toward visible-light-driven CO 2 reduction to CH 4. RSC Publishing. Available from: [Link]
-
Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. Available from: [Link]
-
Linker functionalized metal-organic frameworks. Sci-Hub. Available from: [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.gov. Available from: [Link]
-
CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. Available from: [Link]
-
Postsynthetic modification of metal-organic frameworks. ResearchGate. Available from: [Link]
-
postsynthetic-modification-of-metal-organic-frameworks. Bohrium. Available from: [Link]
-
Postsynthetic modification of metal–organic frameworks. RSC Publishing. Available from: [Link]
-
Synthesis, characterization, and simulation of triazole-based MOFs in paracetamol-induced hepatotoxicity in rats with antimicrobial inspection. ResearchGate. Available from: [Link]
-
Exploring the Dynamic World of MOFs by in-situ X-ray Diffraction Techniques. 3P Instruments. Available from: [Link]
-
Crystallographic studies of gas sorption in metal–organic frameworks. PMC. Available from: [Link]
-
Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. PubMed. Available from: [Link]
-
XRD-DSC: a screening tool for identifying effective MOFs for selective gas sorption from humid gas streams. Cambridge Core. Available from: [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Available from: [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available from: [Link]
-
Crystallographic studies of gas sorption in metal–organic frameworks. ResearchGate. Available from: [Link]
-
Study of Guest Molecules in Metal–Organic Frameworks by Powder X-ray Diffraction: Analysis of Difference Envelope Density. ACS Publications. Available from: [Link]
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. Available from: [Link]
-
Triazole-directed fabrication of polyoxovanadate-based metal–organic frameworks as efficient multifunctional heterogeneous catalysts for the Knoevenagel condensation and oxidation of alcohols. RSC Publishing. Available from: [Link]
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- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
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- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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Catalytic Applications of Metal Complexes Derived from 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde: Application Notes and Protocols
Introduction: The Versatility of Triazole-Based Ligands in Homogeneous Catalysis
The 1,2,4-triazole moiety is a cornerstone in the design of robust and versatile ligands for coordination chemistry. Its unique electronic properties and multidentate coordination potential make it an attractive scaffold for the development of highly active and selective catalysts. When incorporated into Schiff base ligands, particularly those derived from functionalized benzaldehydes, the resulting metal complexes exhibit remarkable catalytic prowess in a range of organic transformations critical to pharmaceutical and fine chemical synthesis. This guide provides a comprehensive overview of the catalytic applications of metal complexes derived from the promising, yet underexplored, ligand precursor: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde .
The strategic placement of the 3-methyl-1,2,4-triazole group on the benzaldehyde scaffold imparts specific steric and electronic characteristics to the resulting Schiff base ligands and their metal complexes. This, in turn, influences their catalytic activity in key transformations such as carbon-carbon bond formation and oxidation reactions. This document will detail the synthesis of the parent aldehyde, its conversion into Schiff base ligands, the subsequent formation of palladium(II) and manganese(III) complexes, and their application in Heck-Mizoroki coupling, Suzuki-Miyaura coupling, and the catalytic oxidation of alcohols. The protocols provided herein are based on established methodologies for analogous triazole-based systems and are intended to serve as a robust starting point for researchers in the field.
I. Synthesis of Ligand Precursors and Schiff Base Ligands
The journey to catalytically active complexes begins with the synthesis of the foundational building blocks. The following section outlines the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde and its subsequent condensation with various primary amines to yield a library of Schiff base ligands.
Protocol 1: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
This protocol is adapted from a general method for the synthesis of similar N-aryl triazoles.[1] The reaction involves a nucleophilic aromatic substitution of a fluorine atom by the triazole nitrogen.
Materials:
-
4-Fluorobenzaldehyde
-
3-Methyl-1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Methanol
-
Chloroform
Procedure:
-
To a stirred solution of 4-fluorobenzaldehyde (10 mmol, 1.0 eq.) and 3-methyl-1H-1,2,4-triazole (10 mmol, 1.0 eq.) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (12 mmol, 1.2 eq.) portion-wise over 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with deionized water (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/chloroform (1:99, v/v) eluent system to yield the pure 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
Protocol 2: General Synthesis of Schiff Base Ligands
The condensation of the synthesized aldehyde with primary amines yields the corresponding Schiff bases (imines).[2] This is a versatile method to generate a library of ligands with varying steric and electronic properties.
Materials:
-
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
-
Appropriate primary amine (e.g., aniline, 2-aminophenol, ethylenediamine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (1 mmol, 1.0 eq.) in ethanol (20 mL).
-
Add the desired primary amine (1 mmol for monoamines, 0.5 mmol for diamines) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent like ethanol or methanol.
Diagram of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of the aldehyde precursor and subsequent Schiff base ligands.
II. Synthesis of Metal Complexes
The synthesized Schiff base ligands can be coordinated with various metal salts to form catalytically active complexes. This section provides general protocols for the synthesis of palladium(II) and manganese(III) complexes.
Protocol 3: Synthesis of Palladium(II) Schiff Base Complexes
Palladium complexes are renowned for their catalytic activity in cross-coupling reactions.[3][4]
Materials:
-
Schiff base ligand
-
Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot methanol or ethanol (30 mL).
-
In a separate flask, dissolve the palladium(II) salt (1 mmol) in the same solvent (20 mL). For PdCl₂, sonication may be required to aid dissolution.
-
Slowly add the palladium salt solution to the stirred ligand solution.
-
Reflux the reaction mixture for 4-6 hours. A change in color and/or precipitation of the complex is typically observed.
-
Cool the mixture to room temperature.
-
Collect the solid complex by filtration, wash with cold solvent, and then with diethyl ether.
-
Dry the complex under vacuum.
Protocol 4: Synthesis of Manganese(III) Schiff Base Complexes
Manganese complexes are effective catalysts for various oxidation reactions.[5][6]
Materials:
-
Schiff base ligand
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Methanol or Ethanol
-
Air (as an oxidant)
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in hot methanol or ethanol (25 mL).
-
Add manganese(II) acetate tetrahydrate (1 mmol) to the ligand solution.
-
Reflux the mixture for 2-3 hours in the presence of air (the solution will typically darken as Mn(II) is oxidized to Mn(III)).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the complex with cold solvent and dry it in a desiccator over anhydrous CaCl₂.
III. Catalytic Applications
The true utility of these complexes lies in their catalytic performance. The following protocols detail their application in Heck-Mizoroki coupling, Suzuki-Miyaura coupling, and alcohol oxidation.
Application 1: Palladium-Catalyzed Heck-Mizoroki Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[7][8][9]
Materials:
-
Palladium(II) Schiff base complex (catalyst)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Solvent (e.g., DMF, NMP, or green solvents like PEG-400)[7]
General Protocol:
-
To a reaction vessel, add the aryl halide (1 mmol), the alkene (1.2 mmol), the base (2-3 mmol), and the palladium(II) Schiff base complex (0.01-1 mol%).
-
Add the solvent (3-5 mL).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-140 °C for the specified time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 1: Representative Heck-Mizoroki Coupling Reaction Conditions
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Iodobenzene | Styrene | 0.1 | Et₃N | DMF | 120 | 6 |
| 2 | Bromobenzene | Butyl acrylate | 0.5 | K₂CO₃ | PEG-400 | 100 | 12 |
| 3 | 4-Bromoacetophenone | Styrene | 0.2 | K₂CO₃ | DMF/H₂O | 80 | 4 |
Application 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from aryl halides and arylboronic acids.[10][11]
Materials:
-
Palladium(II) Schiff base complex (catalyst)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF/water mixtures)
General Protocol:
-
In a reaction flask, combine the aryl halide (1 mmol), arylboronic acid (1.2-1.5 mmol), base (2-3 mmol), and the palladium(II) Schiff base complex (0.01-1 mol%).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 2-18 hours.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.05 | K₂CO₃ | Dioxane/H₂O | 100 | 16 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | Cs₂CO₃ | Toluene | 110 | 12 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 0.1 | K₃PO₄ | DMF/H₂O | 90 | 8 |
Diagram of Catalytic Cross-Coupling Cycle (Generalized):
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 3: Manganese-Catalyzed Oxidation of Alcohols
Manganese(III) Schiff base complexes are efficient catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using environmentally benign oxidants.[6][12][13]
Materials:
-
Manganese(III) Schiff base complex (catalyst)
-
Alcohol substrate (e.g., benzyl alcohol, 1-phenylethanol)
-
Oxidant (e.g., aqueous hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))
-
Co-catalyst/additive (e.g., acetic acid)
-
Solvent (e.g., acetonitrile, dichloromethane)
General Protocol:
-
In a round-bottom flask, dissolve the alcohol substrate (1 mmol) and the manganese(III) Schiff base complex (0.1-2 mol%) in the solvent (5 mL).
-
Add the co-catalyst, such as acetic acid (if required).
-
Slowly add the oxidant (1.5-3 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture for the required time (1-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Conditions for Catalytic Alcohol Oxidation
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) |
| 1 | Benzyl alcohol | 1 | H₂O₂ | Acetic Acid | Acetonitrile | RT | 4 |
| 2 | 1-Phenylethanol | 0.5 | TBHP | - | Dichloromethane | RT | 6 |
| 3 | Cyclohexanol | 2 | H₂O₂ | Acetic Acid | Acetonitrile | RT | 24 |
IV. Conclusion and Future Outlook
The metal complexes derived from 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde represent a promising class of catalysts for fundamental organic transformations. The synthetic protocols detailed in this guide provide a clear pathway for the preparation of these complexes and their subsequent application in high-value catalytic reactions. The modular nature of the Schiff base synthesis allows for the fine-tuning of the ligand's steric and electronic properties, opening avenues for catalyst optimization and the development of asymmetric catalytic systems. Further research into the catalytic scope, mechanism, and reusability of these complexes will undoubtedly solidify their position as valuable tools for the synthetic chemist.
V. References
-
Vermaak, V., Young, D. A., & Swarts, A. J. (2021). Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions, 50(38), 13483–13495. [Link]
-
El-Qisairi, A. K., Qaseer, H. A., & Al-Btoush, W. (2023). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Jordan Journal of Chemistry (JJC), 18(1), 43-52. [Link]
-
Gao, C., Zhang, R. Z., & Wang, M. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines utilizes N-CF3 imidoyl chlorides as unique polyfluoro synthons via their defluorinative annulations with hydrazines/imidazines. Organic Letters, 27, 2641–2646. [Link]
-
Vermaak, V., Young, D. A., & Swarts, A. J. (2021). Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions, 50(38), 13483–13495. [Link]
-
Request PDF on ResearchGate. (2002, September). New Manganese Catalysts For Alcohol Oxidation. Inorganica Chimica Acta, 337. [Link]
-
Mehdar, Y. T. H., Alshamsan, F. M., et al. (2025). A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. Nanoscale Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Gao, C., Zhang, R. Z., & Wang, M. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines utilizes N-CF3 imidoyl chlorides as unique polyfluoro synthons via their defluorinative annulations with hydrazines/imidazines. Organic Letters, 27, 2641–2646. [Link]
-
Gao, C., Zhang, R. Z., & Wang, M. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines utilizes N-CF3 imidoyl chlorides as unique polyfluoro synthons via their defluorinative annulations with hydrazines/imidazines. Organic Letters, 27, 2641–2646. [Link]
-
Lee, J., et al. (2015). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Organic & Biomolecular Chemistry, 13(1), 108-112. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
YouTube. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]
-
Khan, K. M., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports, 10(1), 9091. [Link]
-
Quiroga, A. G., et al. (2006). Synthesis and characterization of palladium(II) and platinum(II) complexes with Schiff bases derivatives of 2-pyridincarboxyaldehyde. Study of their interaction with DNA. Journal of Inorganic Biochemistry, 100(7), 1256-1264. [Link]
-
Request PDF on ResearchGate. (2001, September). Palladium Metal Catalysts in Heck C-C Coupling Reactions. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(11), 13867-13878. [Link]
-
Kumar, R., et al. (2017). Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction. Journal of Chemical Sciences, 129(8), 1239-1248. [Link]
-
Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved from [Link]
-
European Open Science. (2021, January 10). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. [Link]
-
Request PDF on ResearchGate. (2025, August 5). Catalytic Alcohol Oxidation Using Cationic Schiff Base ManganeseIII Complexes with Flexible Diamino Bridge. [Link]
-
Request PDF on ResearchGate. (2025, August 6). Alcohol Oxidations by Schiff Base Manganese(III) Complexes. [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization and catalytic activity of three palladium(II) complexes containing Schiff base ligands. [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]Qh-j254&t=600s)
Sources
- 1. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Synthesis and characterization of palladium(II) and platinum(II) complexes with Schiff bases derivatives of 2-pyridincarboxyaldehyde. Study of their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for reducing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde to alcohols
Application Note: Chemoselective Reduction of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Abstract & Scope
This application note details the validated protocol for the chemoselective reduction of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (referred to herein as Compound A ) to its corresponding alcohol, [4-(3-Methyl-1H-1,2,4-triazol-1-yl)phenyl]methanol (referred to as Compound B ).
The primary challenge in this transformation is preserving the integrity of the 1,2,4-triazole ring while quantitatively reducing the aldehyde. While catalytic hydrogenation is feasible, it presents risks of catalyst poisoning (via triazole nitrogen coordination) and over-reduction. Therefore, this guide prioritizes a Sodium Borohydride (NaBH₄) mediated reduction, optimized for high purity (>98% HPLC) and scalability.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Mechanism
Chemical Context
-
Substrate: Compound A contains an electron-deficient aldehyde and a nitrogen-rich heterocyclic core.
-
Reactivity Profile: The aldehyde carbonyl is highly electrophilic. The 1,2,4-triazole ring is generally stable to borohydrides but possesses Lewis basic sites (N2/N4) that can coordinate with metal cations or boron byproducts, potentially complicating workup.
-
Selection of Reductant:
-
NaBH₄ (Recommended): Mild, chemoselective, and tolerates the nitrogen heterocycle.
-
LiAlH₄ (Avoid): Unnecessarily aggressive; requires anhydrous conditions; difficult workup due to aluminum salts complexing with triazoles.
-
H₂/Pd-C (Secondary): Viable but slower due to potential catalyst inhibition by the triazole nitrogens.
-
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from the borohydride species onto the carbonyl carbon of the aldehyde. Methanol serves as both solvent and proton source to facilitate the formation of the alkoxy intermediate and subsequent alcohol.
Experimental Protocol (Gold Standard)
Method: Sodium Borohydride Reduction in Methanol Scale: 10.0 g (Representative Batch)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Mass/Vol | Role |
| Compound A | 187.20 | 1.0 | 10.0 g | Substrate |
| NaBH₄ | 37.83 | 0.6* | 1.21 g | Reducing Agent |
| Methanol (MeOH) | 32.04 | N/A | 100 mL (10V) | Solvent |
| 1N HCl | 36.46 | N/A | ~20 mL | Quench/pH Adj. |
| Ethyl Acetate | 88.11 | N/A | 150 mL | Extraction |
*Note: Theoretically 0.25 eq of NaBH₄ reduces 1 eq of aldehyde. In practice, 0.5–0.6 eq is used to ensure rapid completion and account for solvent reaction.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge Compound A (10.0 g) into a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet.
-
Add Methanol (100 mL).
-
Observation: The starting material may not fully dissolve at room temperature (RT). This is normal. A slurry is acceptable at this stage.
-
Cool the mixture to 0–5 °C using an ice/water bath.
Step 2: Reduction 5. Add NaBH₄ (1.21 g) portion-wise over 15–20 minutes.
- Critical Control: Maintain internal temperature < 10 °C . Rapid addition can cause vigorous hydrogen evolution and foaming.
- Remove the ice bath and allow the reaction to warm to 20–25 °C (Room Temperature).
- Stir for 1.5 to 2.0 hours .
- Self-Validation (TLC/HPLC): The reaction is complete when Compound A is < 0.5% by area.
Step 3: Quench & Workup 9. Cool the reaction mixture back to 0–5 °C . 10. Slowly add 1N HCl dropwise to adjust pH to ~6–7.
- Why? This destroys excess borohydride and breaks down boron-nitrogen complexes. Do not acidify below pH 5, as the triazole may protonate and become water-soluble, reducing yield.
- Concentrate the mixture under reduced pressure (Rotavap, 40 °C) to remove most Methanol.
- Add Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
- Note: If the product precipitates as a solid upon adding water, filtration is preferred over extraction for higher purity.
- Wash combined organics with Brine (50 mL).
- Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Step 4: Purification 15. The crude product is typically a white to off-white solid. 16. Recrystallization: If purity is <98%, recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture.
Process Visualization (Workflow)
The following diagram illustrates the critical path and decision points for the reduction process.
Figure 1: Operational workflow for the NaBH₄ reduction of triazolyl-benzaldehydes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet solvent or old reagent | Use anhydrous MeOH; ensure NaBH₄ is fresh (free-flowing powder, not clumps). |
| Low Yield (Aqueous Loss) | Product protonation | The triazole ring is basic. If the quench is too acidic (pH < 4), the product stays in the water layer. Adjust aqueous layer to pH 7–8 and re-extract. |
| Emulsions | Boron salts | Add saturated Rochelle's salt (Potassium Sodium Tartrate) solution during workup to chelate boron and break emulsions. |
| Sticky Solid | Impurities | Triturate the crude solid with cold Diethyl Ether or Hexanes to remove non-polar impurities before recrystallization. |
Analytical Specifications
To validate the product identity and purity, compare against these expected parameters:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 160–170 °C (Structure dependent, typically high melting due to polarity).
-
IR Spectroscopy:
-
Disappearance: Carbonyl stretch (C=O) at ~1700 cm⁻¹.[9]
-
Appearance: Broad Hydroxyl stretch (O-H) at 3200–3400 cm⁻¹.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Look for the benzylic methylene protons (–CH ₂OH) as a doublet at ~4.6 ppm.
-
Look for the hydroxyl proton (–OH) as a triplet at ~5.3 ppm (coupling disappears with D₂O shake).
-
Triazole protons typically appear as singlets around 8.2 ppm and 9.0 ppm.
-
References
-
Abdel-Magid, A. F. "Reductions of Aldehydes and Ketones to Alcohols." In Comprehensive Organic Synthesis II, Vol 8. Elsevier, 2014.
-
BenchChem. "Application Note: Selective Reduction of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde." BenchChem Protocols, 2025.[3]
-
Bekircan, O., & Gümrükçüoğlu, N. "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents." Indian Journal of Chemistry, Vol 44B, pp. 2107-2113, 2005.[7] (Demonstrates NaBH4 stability of triazole rings).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.[1] (Standard reference for chemoselective borohydride reductions).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Microwave-assisted synthesis involving 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Application Note: Microwave-Assisted Synthesis & Functionalization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary
This application note details the optimized microwave-assisted synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde , a pivotal intermediate in the development of antimicrobial and anticancer pharmacophores. By leveraging the dielectric heating properties of microwave irradiation, we convert a traditional multi-hour thermal protocol into a rapid, high-yield (<20 min) workflow.
This guide covers the Nucleophilic Aromatic Substitution (SNAr) to generate the aldehyde core, followed by its downstream functionalization into Schiff bases and thiazolidinone heterocycles.
Strategic Rationale & Mechanism
The Microwave Advantage
Conventional synthesis of N-aryl triazoles via SNAr requires high boiling solvents (DMF/DMSO) and prolonged heating (10–12 hours), often leading to thermal degradation. Microwave irradiation (2.45 GHz) offers two distinct mechanistic advantages here:
-
Dipolar Polarization: The highly polar transition state of the SNAr reaction (Meisenheimer complex) couples efficiently with the microwave field, lowering the activation energy barrier.
-
Superheating: Localized microscopic heating at the surface of the inorganic base (
) accelerates the deprotonation of the triazole.
Reaction Pathway Visualization
Figure 1: End-to-end microwave synthesis workflow reducing total process time from ~14 hours to <30 minutes.
Experimental Protocols
Protocol A: Synthesis of the Aldehyde Core
Target: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde Reaction Type: Microwave-Enhanced SNAr
Reagents:
-
4-Fluorobenzaldehyde (10 mmol, 1.24 g)
-
3-Methyl-1H-1,2,4-triazole (12 mmol, 1.00 g)
-
Potassium Carbonate (
), anhydrous (15 mmol, 2.07 g) -
Solvent: DMF (10 mL)
Procedure:
-
Setup: In a 30 mL microwave process vial, combine the triazole,
, and DMF. Stir for 2 minutes to ensure dispersion. Add 4-fluorobenzaldehyde.[1] -
Irradiation: Cap the vial and place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic Power[2]
-
Temp: 140°C
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup: Pour the hot reaction mixture onto crushed ice (100 g). The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove DMF and salts. Recrystallize from Ethanol/Water (8:2).
Critical Quality Attribute (CQA):
-
Regioselectivity: The 1,2,4-triazole can alkylate at N1, N2, or N4. Under these basic conditions, N1-alkylation is thermodynamically favored.
-
Validation: 1H NMR should show the triazole ring proton (C5-H) as a singlet around
8.5–9.0 ppm and the aldehyde proton at 10.0 ppm.
Protocol B: High-Throughput Schiff Base Library Generation
Target: 4-((Aryl/Heteroaryl)methyleneamino) derivatives Reaction Type: Acid-Catalyzed Condensation
Reagents:
-
Aldehyde Core (from Protocol A) (1.0 mmol)
-
Primary Amine (e.g., aniline, isoniazid, amino-thiazole) (1.0 mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Solvent: Absolute Ethanol (3 mL)
Procedure:
-
Setup: Mix aldehyde and amine in a 10 mL microwave vial with ethanol. Add acetic acid.
-
Irradiation:
-
Temp: 85°C (Reflux)
-
Hold Time: 2–4 minutes
-
Pressure Limit: 250 psi
-
-
Isolation: Cool the vial. In most cases, the Schiff base crystallizes directly upon cooling. Filter and wash with cold ethanol.
Comparative Data: Microwave vs. Thermal
The following data illustrates the efficiency gains using the microwave protocols described above compared to traditional heating methods found in literature.
| Parameter | Conventional Thermal Method | Microwave Protocol (This Work) | Improvement Factor |
| SNAr Time | 10–12 Hours (Reflux) | 15 Minutes | 40x Faster |
| SNAr Yield | 65–75% | 88–94% | +20% Yield |
| Schiff Base Time | 2–4 Hours | 2–4 Minutes | 60x Faster |
| Solvent Usage | High (50-100 mL) | Low (3-10 mL) | Green Chemistry |
| Energy Profile | Continuous heating (Oil bath) | On-demand dielectric heating | High Efficiency |
Mechanistic Insight: Schiff Base Formation
The microwave effect is particularly pronounced in the dehydration step of Schiff base formation. The polar water molecule formed in the transition state absorbs microwave energy efficiently, facilitating its elimination.
Figure 2: Mechanistic pathway highlighting the microwave-sensitive dehydration step.
References
-
ChemicalBook. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis. (Provides the baseline thermal SNAr protocol).
-
Shelke, G. M., et al. (2015). Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles.[3] Synlett, 26, 404-407.[3] (Validates microwave efficiency for triazole formation).
-
Panda, K. C., et al. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities.[4] Research Journal of Pharmacy and Technology.[4] (Demonstrates Schiff base formation from triazole precursors).
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.[5] (Key reference for N-alkylation conditions).
Sources
Application Notes & Protocols: Development of Fluorescent Sensors Using 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel fluorescent sensors based on the versatile building block, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde. This precursor is uniquely positioned for sensor development, featuring a reactive aldehyde group for facile derivatization and a 1,2,4-triazole moiety renowned for its metal ion coordination capabilities.[1] We present detailed, field-proven protocols for creating a Schiff base sensor, elucidating its sensing mechanism, and rigorously evaluating its performance for the selective detection of metal ions, a critical task in environmental monitoring, biological imaging, and pharmaceutical screening.[2][3]
Introduction: The Rationale for a Triazole-Aldehyde Platform
Fluorescent chemosensors have become indispensable analytical tools due to their high sensitivity, operational simplicity, and capacity for real-time, non-invasive detection.[2] The strategic design of a sensor molecule hinges on integrating a recognition unit (receptor) with a signaling unit (fluorophore). The molecule 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde serves as an exceptional scaffold for this purpose.
-
The Aldehyde Handle: The formyl (-CHO) group is a versatile anchor for synthesis, most commonly enabling the formation of Schiff bases through condensation with primary amines.[3] This reaction is typically high-yielding and allows for the modular introduction of various fluorophores and additional binding sites.
-
The Triazole Receptor: The nitrogen-rich 1,2,4-triazole ring is an excellent metal-coordinating ligand.[1][4] Its nitrogen atoms can act as Lewis bases, forming stable complexes with various metal ions, particularly transition metals and trivalent cations like Al³⁺.[4] This inherent affinity makes it a prime candidate for a selective recognition site.
The combination of these two features within a conjugated system allows for the development of sensors that operate on well-understood photophysical principles, such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Photoinduced Electron Transfer (PET).[4][5]
Principle of Operation: A Proposed "Turn-On" Sensing Mechanism
The protocols herein describe the synthesis of a Schiff base probe (designated P1 ) from 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde and 2-aminophenol. The proposed sensing mechanism for a target metal ion (e.g., Al³⁺) is based on the CHEF effect.
-
Free Probe (Low Fluorescence): In its unbound state, the probe P1 is conformationally flexible. The C=N imine bond can undergo isomerization, and the lone pair of electrons on the phenolic oxygen can quench the fluorescence through a PET mechanism. These non-radiative decay pathways result in weak fluorescence emission.
-
Analyte Binding (High Fluorescence): Upon introduction of a target metal ion, the probe forms a rigid, planar coordination complex. The ion binds to the triazole nitrogen, the imine nitrogen, and the phenolate oxygen. This chelation restricts C=N isomerization and inhibits the PET process. The resulting structural rigidity and altered electronic distribution block the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[3]
Part 1: Synthesis Protocols
Protocol 1.1: Synthesis of Precursor 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
This protocol is adapted from established methods for the synthesis of similar aryl-triazole compounds.[6]
-
Reagents & Equipment:
-
4-Fluoro-3-methylbenzaldehyde
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-fluoro-3-methylbenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in 25 mL of anhydrous DMF.
-
With vigorous stirring, add anhydrous potassium carbonate (12 mmol) to the solution in portions over 15 minutes.
-
Attach a condenser and heat the reaction mixture to 110 °C. Maintain stirring at this temperature for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the K₂CO₃ by filtration.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with deionized water (3 x 20 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (eluent: 1% methanol in chloroform) to yield the pure title compound.[6]
-
Protocol 1.2: Synthesis of Schiff Base Fluorescent Probe (P1)
This protocol describes the condensation reaction to form the final sensor molecule.
-
Reagents & Equipment:
-
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (1 mmol)
-
2-Aminophenol (1 mmol)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Dissolve 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of 2-aminophenol (1 mmol) in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst. This protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours.
-
Upon cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum to yield the fluorescent probe P1 .
-
Part 2: Characterization and Performance Evaluation
Protocol 2.1: Spectroscopic Characterization
Confirm the identity and purity of the synthesized probe P1 using standard spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry). The key validation is the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum.
Protocol 2.2: Photophysical Properties
-
Objective: To determine the fundamental optical properties of the probe.
-
Procedure:
-
Prepare a stock solution of P1 (e.g., 1 mM in DMSO).
-
Prepare a working solution (e.g., 10 µM) in the desired analytical buffer (e.g., HEPES buffer, pH 7.4).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λabs).
-
Record the fluorescence emission spectrum by exciting at λabs to determine the maximum emission wavelength (λem).
-
Calculate the fluorescence quantum yield (ΦF) using a standard fluorophore like quinine sulfate (ΦF = 0.57 in 0.1 M H₂SO₄) for comparison.[5]
-
| Property | Expected Value (Typical) |
| λabs (max) | 320-380 nm |
| λem (max) | 400-500 nm |
| Quantum Yield (ΦF) | < 0.05 (in free state) |
| Stokes Shift | 80-120 nm |
Protocol 2.3: Sensor Performance Evaluation
This series of experiments validates the probe's effectiveness as a sensor.
-
A. Selectivity Study:
-
Prepare 10 µM solutions of probe P1 in buffer.
-
To separate solutions, add a significant excess (e.g., 10 equivalents) of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺).
-
Measure the fluorescence intensity of each solution after a short incubation period (e.g., 5 minutes).
-
Plot the fluorescence response for each ion. A highly selective sensor will show a dramatic intensity increase only for the target analyte.
-
-
B. Sensitivity (Fluorescence Titration):
-
To a 10 µM solution of P1 , incrementally add small aliquots of a stock solution of the target metal ion (e.g., Al³⁺).
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at λem against the concentration of the metal ion.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[7]
-
-
C. Stoichiometry (Job's Plot):
-
Prepare a series of solutions containing P1 and the target metal ion where the total molar concentration is constant, but the mole fraction of the probe varies from 0 to 1.[8]
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot indicates the binding stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).
-
Part 3: Application Protocol Example
Protocol 3.1: Detection of Al³⁺ in an Aqueous Sample
-
Objective: To quantify the concentration of Al³⁺ in a water sample.
-
Procedure:
-
Prepare a calibration curve by performing a fluorescence titration as described in Protocol 2.3.B.
-
Prepare the analytical solution by adding 1 mL of the water sample to 1 mL of a 20 µM solution of probe P1 in HEPES buffer (final probe concentration is 10 µM).
-
Prepare a blank solution containing 1 mL of deionized water and 1 mL of the 20 µM probe solution.
-
Incubate both solutions for 5 minutes at room temperature.
-
Measure the fluorescence intensity of the analytical and blank solutions at the predetermined λem.
-
Subtract the blank intensity from the sample intensity and determine the Al³⁺ concentration by interpolating the value on the calibration curve.
-
Summary of Expected Performance
The following table summarizes typical performance data for triazole-based Schiff base fluorescent probes designed for metal ion detection.[4][7][9]
| Parameter | Typical Result | Rationale |
| Selectivity | High for target ion (e.g., Al³⁺) over others | The specific geometry and electronic nature of the binding pocket favor one ion. |
| LOD | Low micromolar (µM) to nanomolar (nM) range | Strong binding affinity and a significant "turn-on" response enable high sensitivity. |
| Response Time | < 5 minutes | Coordination chemistry is typically rapid in solution. |
| Binding Stoichiometry | 1:1 (Probe:Ion) | Common for well-defined tridentate chelation sites. |
| pH Range | Effective in physiological range (6.5-8.0) | The probe's structure is stable and the phenol group is deprotonated. |
Conclusion
The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde scaffold provides a robust and versatile platform for the rapid development of high-performance fluorescent sensors. The straightforward Schiff base condensation allows for modular design, while the inherent coordinating ability of the triazole ring enables selective analyte recognition. The protocols detailed in this guide offer a self-validating system for synthesis, characterization, and application, empowering researchers to create novel analytical tools for a wide array of scientific disciplines.
References
-
A Comprehensive Review on Recent Advances of Remarkable Scaffold Triazole based Schiff Base: Synthesis and Photoresponsive Chemosensors for Al3+ Ion Detection. Journal of Fluorescence. [Link]
-
DESIGN AND SYNTHESIS OF TURN-ON FLUORESCENT SENSORS FOR THE DETECTION OF ZINC IONS. KFUPM ePrints. [Link]
-
Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(II) and Cu(II) detection. RSC Publishing. [Link]
-
Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]
-
Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review. Journal of Fluorescence. [Link]
-
Click-fluors”: Triazole-linked saccharide sensors. Organic Chemistry Frontiers. [Link]
-
“Click-fluors”: triazole-linked saccharide sensors. RSC Publishing. [Link]
-
Synthesis and Characterization of Fe3+-Selective Fluorescent Probe Containing 1,2,4-Triazole as Subunit. ResearchGate. [Link]
-
A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb 2+ ions. RSC Publishing. [Link]
-
4-(1H-1,2,4-triazol-1-yl)benzaldehyde. PubChem. [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC - NIH. [Link]
-
Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]
Sources
- 1. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Recent Advances of Remarkable Scaffold Triazole based Schiff Base: Synthesis and Photoresponsive Chemosensors for Al3+ Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06185J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co( ii ) and Cu( ii ) detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02187A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Triazole Benzaldehyde Solubility Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex solubility challenges encountered with triazole benzaldehydes in aqueous media. As a class of molecules with immense therapeutic potential, understanding and overcoming their solubility limitations is critical for successful experimental outcomes and preclinical development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Understanding the Challenge: The Dichotomy of Triazole Benzaldehydes
Triazole benzaldehydes present a unique solubility challenge due to their amphiphilic nature. The triazole ring, with its nitrogen atoms, is polar and capable of hydrogen bonding, which can contribute positively to aqueous solubility.[4][5][6] Conversely, the benzaldehyde moiety and any additional aromatic or lipophilic substituents are hydrophobic, often leading to poor overall solubility in water.[7][8] The interplay between these opposing characteristics dictates the molecule's behavior in aqueous environments and is a key consideration in developing effective solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: My triazole benzaldehyde derivative has very low water solubility. What is the quickest and most straightforward method to try and dissolve it for initial in vitro screening?
A1: For preliminary in vitro screening, where speed and simplicity are key, cosolvency is often the most practical first approach. The use of a water-miscible organic solvent can significantly increase the solubility of your compound.
Causality: Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic portions of your triazole benzaldehyde to dissolve.[9][10] They essentially create a solvent mixture with properties intermediate between water and a pure organic solvent.
Recommended Starting Cosolvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.
-
Ethanol: A less toxic option, suitable for many cell-based assays.
-
Polyethylene Glycol (PEG 300 or 400): Often used in formulation development due to its low toxicity.[11]
Quick Protocol:
-
Prepare a high-concentration stock solution of your triazole benzaldehyde in 100% DMSO (e.g., 10-50 mM).
-
For your experiment, dilute this stock solution into your aqueous medium (e.g., cell culture media, buffer) to the final desired concentration.
-
Ensure the final concentration of the cosolvent is low (typically <1%, and ideally <0.1%) to minimize any potential artifacts or toxicity in your assay.
Troubleshooting:
-
Precipitation upon dilution: If your compound precipitates when added to the aqueous medium, try a lower final concentration or a different cosolvent. You can also gently warm the solution or use sonication to aid dissolution.
-
Cosolvent intolerance in your assay: Always run a vehicle control (medium with the same final concentration of the cosolvent) to ensure the solvent itself does not affect your experimental results.
Q2: I've noticed that the solubility of my triazole benzaldehyde changes with the pH of the buffer. How can I use this to my advantage?
A2: The pH-dependent solubility of your compound is likely due to the presence of the triazole ring, which can be protonated or deprotonated. Triazoles are weakly basic, and their protonation at acidic pH can lead to the formation of a more soluble salt form.[6][12]
Causality: The protonated form of the triazole ring carries a positive charge, which enhances its interaction with polar water molecules, thereby increasing solubility. The pKa of the triazole moiety will determine the pH range at which it is ionized.[11][12] For instance, some 1,2,4-triazole derivatives show significantly higher solubility at pH 2.0 compared to pH 7.4.[4]
Strategy:
-
Determine the pKa: If not already known, determine the pKa of your compound experimentally or through in silico prediction tools.
-
pH Adjustment: For your experiments, use a buffer system that maintains the pH below the pKa of the triazole ring to ensure it remains in its more soluble, protonated form.
-
Salt Formation: For solid forms, consider synthesizing a salt of your compound (e.g., hydrochloride salt) to improve its dissolution rate in aqueous media.
In-Depth Troubleshooting Guides
Issue 1: Persistent Precipitation in Aqueous Buffers, Even with Cosolvents
When cosolvents are insufficient, more advanced techniques are required. Here, we explore the use of surfactants and cyclodextrins.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic triazole benzaldehyde can be encapsulated within the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.[5][13][14][15]
Recommended Surfactants:
-
Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity.[16]
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
-
-
Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can also be effective but may be more disruptive to biological systems.
Experimental Protocol: Determining Optimal Surfactant Concentration
-
Prepare a series of aqueous solutions with increasing concentrations of your chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add an excess amount of your solid triazole benzaldehyde to each solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.
-
Centrifuge or filter the samples to remove undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of your compound against the surfactant concentration to determine the optimal concentration for your needs.
Diagram: Micellar Solubilization of a Triazole Benzaldehyde
Caption: A surfactant micelle encapsulates the hydrophobic triazole benzaldehyde.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by encapsulating the hydrophobic part of a guest molecule, such as the benzaldehyde portion of your compound, thereby increasing its solubility and stability in water.[7][17][18][19][20]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubilizing capacity.
-
Randomly methylated-β-cyclodextrin (RAMEB): A very effective solubilizer, though sometimes with higher toxicity.[19]
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).
-
Add an excess amount of your solid triazole benzaldehyde to each solution.
-
Equilibrate the samples by shaking at a constant temperature for 48-72 hours until equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in each filtrate by a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved triazole benzaldehyde against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the binding constant and the stoichiometry of the inclusion complex.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Cyclodextrin forms a soluble inclusion complex with triazole benzaldehyde.
Issue 2: Poor Oral Bioavailability in Animal Studies Due to Low Solubility
For in vivo applications, solubility enhancement is directly linked to improving bioavailability. Solid dispersion technology is a powerful approach for this purpose.
Principle: A solid dispersion is a system where the drug (in this case, your triazole benzaldehyde) is dispersed in an inert, hydrophilic carrier matrix at a solid state.[21] This can be achieved by methods like solvent evaporation or hot-melt extrusion. The drug can exist in an amorphous state within the carrier, which has a higher energy state than the crystalline form and thus dissolves more readily.[21] Upon administration, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles with a large surface area, leading to enhanced dissolution and absorption.[22]
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP K30, PVP K90)
-
Soluplus®
-
Hydroxypropyl Methylcellulose (HPMC)
-
Eudragit® polymers
Experimental Protocol: Solvent Evaporation Method for Preparing Solid Dispersions
-
Select a suitable hydrophilic carrier.
-
Dissolve both your triazole benzaldehyde and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:1, 1:3, or 1:5 by weight.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
Diagram: Workflow for Solid Dispersion Preparation by Solvent Evaporation
Caption: Solvent evaporation method for creating solid dispersions.
Data Summary Tables
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Cosolvency | Reduces solvent polarity | Simple, quick, cost-effective | Potential for precipitation on dilution, solvent toxicity | Initial in vitro screening |
| pH Adjustment | Ionization of the triazole ring | Can be highly effective, simple to implement | Only applicable to ionizable compounds, may not be suitable for all physiological pH ranges | Compounds with a suitable pKa |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for toxicity, can interfere with some assays | In vitro and in vivo formulations |
| Cyclodextrins | Inclusion complex formation | Enhances solubility and stability, low toxicity | Can be expensive, may not be suitable for all molecular geometries | In vitro and in vivo formulations, especially parenteral |
| Solid Dispersion | Drug in an amorphous state within a hydrophilic carrier | Significant enhancement of dissolution rate and bioavailability | Can be complex to prepare and characterize, potential for recrystallization over time | Improving oral bioavailability for in vivo studies |
Table 2: Example of pH-Dependent Solubility for a 1,2,4-Triazole Derivative
| pH of Buffer | Solubility (mol/L) | Fold Difference (vs. pH 7.4) |
| 2.0 | 4.45 x 10⁻³ | ~111x |
| 7.4 | 4.01 x 10⁻⁵ | 1x |
| Data derived from a study on a novel 1,2,4-triazole antifungal compound.[4] |
References
- Ngamplang, P., Basharat, G., Rungrotmongkol, T., & Supaphol, P. (2025). Novel antimicrobial and edible coating films of chia seed/CMC hydrocolloids with betel leaf oil inclusion complexes for post-harvest fruit preservation: a case study on raspberry. Full-text available.
- Perlovich, G. L., Volkova, T. V., & Stulov, Y. V. (2025). Physicochemical profile of new antifungal compound: pH-dependent solubility, distribution, permeability and ionization assay.
- Li, Y., et al. (2024). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. MDPI.
- Handa, S., et al. (Year not specified). Three-component triazole synthesis in water under micellar conditions...
- Cao, C., Huang, P., Guo, J., & Li, D. (2025).
- Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI.
- Sliwa, W., & Girek, T. (2022). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies. PMC.
- (Year not specified). WO2014118753A1 - Triazole formulations.
- Ueda, H., et al. (Year not specified).
- (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal.
- (Year not specified). Cosolvent – The 'Medicinal Magician' in The Laboratory.
- (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.
- (2025). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.
- (2018).
- (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- (2010). Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
- (Year not specified). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Mor. J. Chem..
- (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Article.
- (2022).
- Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases.
- (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- (Year not specified). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.
- (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal.
- (Year not specified). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- Ansari, M. J. (Year not specified). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Article.
- (2025). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs.
- (Year not specified). Synthesis of some New Derivatives of Triazole using Ortho- Carboxybenzaldehyde as a Synthone. Semantic Scholar.
- (2024).
- (Year not specified). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS.
- (Year not specified). US2384369A - Reaction products of an aldehyde and a triazole derivative.
- (2025). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. CCCU Research Space Repository.
- (Year not specified). 1,2,3-Triazole. Wikipedia.
- (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Article.
- (Year not specified).
- (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
- Djabieva, S. A. K., Kurbatova, S. V., Belousova, Z. P., & Finkelstein, E. E. (2013). Physico-chemical characteristics of triazole derivatives sorption from aqueous acetonitrile solution.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 3. cahiersmagellanes.com [cahiersmagellanes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 9. researchgate.net [researchgate.net]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ijrar.org [ijrar.org]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 14. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmedicinejournal.com [pharmedicinejournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation, physicochemical characterization, and computational studies of aldehyde aroma compounds/cyclodextrin inclusion complexes | CoLab [colab.ws]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03235K [pubs.rsc.org]
- 21. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies [mdpi.com]
- 22. rjpdft.com [rjpdft.com]
Preventing oxidation of the aldehyde group in triazole derivatives
Topic: Preventing Oxidation of the Aldehyde Group in Triazole Derivatives Ticket ID: #TRZ-ALD-OX-001 Status: Open Resource
Executive Summary & The "Stability Paradox"
Welcome to the Triazole Chemistry Support Hub. You are likely here because your 1,2,3-triazole synthesis (likely via CuAAC) resulted in a carboxylic acid impurity or a decomposed mixture instead of your target aldehyde.
The Core Problem: While the 1,2,3-triazole ring is pharmacologically robust and chemically stable (resistant to hydrolysis and reduction), the attached aldehyde group is electronically destabilized. The triazole ring acts as an electron-withdrawing group (EWG), making the aldehyde carbonyl carbon more electrophilic. When coupled with the Copper(I) catalyst used in "Click" chemistry—which readily activates molecular oxygen—you create a perfect storm for autoxidation to the carboxylic acid.
This guide provides the protocols to navigate this "Oxidative Gauntlet."
Diagnostic Decision Matrix
Before starting your next experiment, determine your risk profile using the logic below.
Figure 1: Risk Assessment Workflow. Direct CuAAC synthesis poses the highest oxidation risk due to the catalytic generation of Reactive Oxygen Species (ROS).
Module A: The Synthesis Phase (CuAAC)
The Issue: Copper-Catalyzed Oxidation
Copper(I) is the catalyst for the azide-alkyne cycloaddition, but in the presence of even trace oxygen, it catalyzes the oxidation of aldehydes to carboxylic acids. Ascorbate (used to reduce Cu(II) to Cu(I)) can generate peroxide species in aerobic conditions.
Protocol A1: The "Strict Anaerobic" System
Use this if you cannot use protecting groups.
-
Solvent Degassing (Critical): Do not rely on simple sonication.
-
Method: Sparge solvents (t-BuOH/H2O or THF) with Argon for 30 minutes OR perform 3 cycles of Freeze-Pump-Thaw.
-
-
Ligand Selection:
-
Do NOT use: Ligand-free conditions (CuSO4 + Ascorbate only). The "naked" copper is too reactive with oxygen.
-
USE: TBTA or THPTA (Tris(benzyltriazolylmethyl)amine derivatives). These ligands sterically bulk the copper center, stabilizing the Cu(I) state and shielding it from O2 interaction while allowing the alkyne/azide to bind.
-
-
Reaction Setup:
-
Add reagents in a glovebox or under positive Argon flow on a Schlenk line.
-
Add Sodium Ascorbate LAST as a degassed solution.
-
Protocol A2: The "Acetal Shield" (Recommended)
The most robust solution is to mask the aldehyde.
-
Protection: Convert the aldehyde (alkyne-aldehyde precursor) to a cyclic acetal (1,3-dioxolane) using ethylene glycol and p-TsOH (cat.) in refluxing toluene (Dean-Stark trap).
-
Why Cyclic? They are far more stable to the aqueous workup of Click chemistry than acyclic dimethyl acetals.
-
-
Click Reaction: Perform standard CuAAC. The acetal is inert to Cu(I)/Ascorbate.
-
Deprotection: Post-purification, treat with 1M HCl or TFA/H2O (1:1) to restore the aldehyde.[1]
Module B: Purification & Workup
The Issue: The Silica Trap
Standard Silica Gel (SiO2) is slightly acidic (pH 4-5) and can act as a mild oxidant or Lewis acid.
-
Symptom: Your crude NMR looks clean, but after the column, you see a broad peak at ~11-13 ppm (Carboxylic Acid) or new acetal peaks (if MeOH was used).
Troubleshooting Guide: Chromatography
| Parameter | Standard Protocol (AVOID) | Optimized Protocol (USE) | Reasoning |
| Stationary Phase | Silica Gel 60 (Acidic) | Neutral Alumina or Buffered Silica | Alumina prevents acid-catalyzed hydration/oxidation. |
| Eluent Modifier | Acetic Acid | 1-2% Triethylamine (TEA) | TEA neutralizes surface silanol groups, preventing protonation of the aldehyde. |
| Solvent Choice | Methanol / DCM | Ethyl Acetate / Hexanes | Methanol can form hemiacetals with activated aldehydes on silica. |
| Drying Agent | Magnesium Sulfate (MgSo4) | Sodium Sulfate (Na2SO4) | MgSO4 is slightly Lewis acidic; Na2SO4 is neutral and gentler. |
Step-by-Step Buffered Silica Preparation:
-
Slurry silica gel in Hexanes containing 5% Triethylamine.
-
Pour the column and flush with 3 column volumes of pure Hexanes (to remove excess TEA).
-
Load your sample.
Module C: Storage & Stability
The Issue: Autoxidation
Aldehydes oxidize in air via a radical chain mechanism. Triazole-aldehydes are solids that can trap oxygen in the crystal lattice.
Storage Protocol
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: -20°C is mandatory.
-
Additive (The "Preservative"):
FAQ: Common User Scenarios
Q: My reaction turned green, and I lost my aldehyde. What happened? A: The green color indicates Cu(II) . This means your Cu(I) catalyst oxidized (likely consuming your ascorbate). In this process, Reactive Oxygen Species (ROS) like superoxide and hydroxyl radicals were generated, which attacked your aldehyde. Solution: Increase ligand concentration (TBTA) to 2:1 vs Copper and strictly exclude air.
Q: Can I use DMSO as a solvent? A: Proceed with caution. DMSO is an oxidant (Swern oxidation precursor). While it usually requires activation, DMSO + Cu(II) salts can act as mild oxidants at high temperatures. DMF or t-BuOH/Water are safer alternatives for aldehyde stability.
Q: Is the 1,4-isomer or 1,5-isomer more stable? A: Both triazoles are electron-withdrawing, but the 1,4-isomer (from CuAAC) typically conjugates more effectively with the substituent at the 4-position. If the aldehyde is directly attached to the ring, the electron deficiency is significant, making the carbonyl carbon highly electrophilic and prone to hydration (gem-diol formation), which is the first step toward oxidation.
References
-
Mechanism of CuAAC & Ligand Effects
-
Silica Gel Oxidation Artifacts
-
Aldehyde Purification Strategies
-
ResearchGate Community Discussion on Aldehyde Purification.[1] (Consensus on TEA buffering).
-
-
Triazole Electronic Effects
- Lauko, J., et al. (2013). 1H-1,2,3-Triazole: From Structure to Function and Catalysis.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals used.
Sources
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sterically Hindered Triazole Schiff Base Formation
Topic: Troubleshooting Schiff base formation with sterically hindered triazoles. Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Status: Active Guide.
Executive Summary: The "Imine Wall"
You are likely reading this because your standard reflux in ethanol with glacial acetic acid failed. You are observing either no reaction (recovered starting material) or low conversion (equilibrium stagnation).
The Core Problem: Sterically hindered aminotriazoles (e.g., 3,5-disubstituted-4-amino-1,2,4-triazoles) present a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The triazole ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine.
-
Steric Blockade: Bulky substituents at positions 3 and 5 create a narrow "cone angle," physically blocking the approach of the amine to the carbonyl carbon.
-
Tautomeric Interference: In thione-substituted triazoles, the thione-thiol tautomerism can complicate the nucleophilic attack.
This guide provides an escalated troubleshooting protocol, moving from thermodynamic optimization to high-energy kinetic forcing.
Diagnostic Module: Identify Your Failure Mode
Before changing conditions, identify the specific barrier using this diagnostic matrix.
| Observation | Likely Root Cause | Recommended Module |
| 0% Conversion (SM recovered) | Kinetic Barrier: The amine cannot overcome the activation energy to attack the carbonyl due to sterics. | Module 4 (Microwave) or Module 2 (Lewis Acid) |
| Low Yield (<40%) | Thermodynamic Barrier: Water accumulation is driving the equilibrium backward (Hydrolysis). | Module 3 (Water Scavenging) |
| Product decomposes | Acid Sensitivity: The triazole ring or product is sensitive to strong protonic acids ( | Module 2 (Catalyst Switch) |
| Sticky/Gummy Solid | Solvent Trapping: Incomplete crystallization or oligomerization. | Module 5 (Purification) |
Visualizing the Mechanism & Failure Points
The following diagram illustrates the reaction pathway and exactly where steric hindrance and water accumulation stop the reaction.
Figure 1: Mechanistic pathway of Schiff base formation highlighting the two primary failure modes: Kinetic Steric Blockade and Thermodynamic Reversal via Hydrolysis.[1][2][3][4][5]
Troubleshooting Modules
Module 1: The "Tautomer Trap" (Pre-Check)
If you are using 4-amino-1,2,4-triazole-3-thiol , remember that it exists in equilibrium with its thione form.
-
The Issue: The thione form dominates in polar protic solvents (MeOH, EtOH), which can reduce the nucleophilicity of the adjacent amine.
-
The Fix: If standard reactions fail, consider S-alkylation (e.g., with methyl iodide) before Schiff base formation to lock the triazole in the thiol-ether form, forcing the aromatization of the ring and increasing amine nucleophilicity.
Module 2: Catalyst Selection (Kinetic Control)
Standard glacial acetic acid is often too weak for hindered systems.
-
Tier 1: p-Toluenesulfonic Acid (p-TSA). [6]
-
Why: Higher acidity than AcOH, non-oxidizing, and soluble in organic solvents.
-
Usage: 5-10 mol%.
-
-
Tier 2: Lewis Acids (
, ).-
Why: They coordinate directly to the carbonyl oxygen, increasing electrophilicity without protonating the basic triazole ring nitrogens (which would deactivate the nucleophile).
-
Warning:
is moisture sensitive.
-
Module 3: Water Management (Thermodynamic Control)
For hindered systems, the equilibrium constant (
-
Method A: Molecular Sieves (3Å or 4Å). Add activated powdered sieves directly to the reaction flask.
-
Method B: Dean-Stark Trap. Requires a solvent that forms an azeotrope with water (Toluene or Benzene). Note: Toluene reflux (110°C) also provides necessary thermal energy.
-
Method C: Chemical Scavengers. Use Tetramethyl orthosilicate or Trimethyl orthoformate as the solvent/co-solvent.[3] These react irreversibly with generated water.
Module 4: Energy Input (The Microwave Solution)
This is the most effective solution for sterically hindered triazoles. Microwave irradiation provides rapid dielectric heating, often overcoming the activation energy barrier that conventional heating cannot.
Validated Protocols
Protocol A: The "Nuclear Option" (Titanium Tetrachloride)
Use this for extremely hindered substrates where reflux fails.
Reagents:
-
Hindered Triazole (1.0 equiv)
-
Aldehyde (1.0 - 1.2 equiv)
- (0.5 - 1.0 equiv)
-
Triethylamine (
) (3.0 equiv) - Essential to scavenge HCl. -
Anhydrous DCM or THF.
Procedure:
-
Dissolve the triazole and aldehyde in anhydrous DCM under Nitrogen/Argon.
-
Cool the mixture to 0°C in an ice bath.
-
Add
followed by the dropwise addition of (Caution: Exothermic, fuming). -
Allow to warm to room temperature and stir for 2–6 hours.
-
Workup: Quench with saturated
solution. Filter the resulting titanium dioxide precipitate through a Celite pad. Extract the filtrate with DCM.
Protocol B: Microwave-Assisted Synthesis (Green & Fast)
Recommended starting point for most hindered triazoles.
Reagents:
-
Catalyst: 2-3 drops of Glacial Acetic Acid or p-TSA (trace).
-
Solvent: Minimal Ethanol (to create a slurry) or Solvent-Free (neat).
Procedure:
-
Mix triazole and aldehyde in a microwave-safe vial.
-
Add catalyst and minimal solvent (just enough to wet the solids).
-
Irradiate at 140–160°C (or 300-400W) for 5–15 minutes .
-
Note: Use a dedicated synthesis microwave with temperature control, not a domestic oven.
-
-
Workup: Cool to room temperature. The product often precipitates as a solid. Wash with cold ethanol/ether.
Decision Tree for Troubleshooting
Figure 2: Decision tree for selecting the appropriate troubleshooting protocol based on experimental observation.
References
-
Microwave-Assisted Synthesis: Panda, K. C., et al. "Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique."[8][9][10] Current Microwave Chemistry, 2021. Link
-
Microwave vs Conventional: Karaali, N., et al. "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives."[8] South African Journal of Chemistry, 2013.[8] Link
-
Water Removal Strategies: Chakraborty, S., et al. "Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions." Membranes, 2022. Link
-
p-TSA Catalysis: Mousavi, M. R., et al. "Catalytic Systems Containing p-Toluenesulfonic Acid Monohydrate Catalyzed the Synthesis of Triazoloquinazolinone."[11] ResearchGate, 2014. Link
-
Lewis Acid (
) Utility: "The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis."[12] Current Organic Chemistry, 2024.[13] Link -
Steric Effects in Schiff Bases: "Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines." ResearchGate, 2016. Link
Sources
- 1. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 9. rjptonline.org [rjptonline.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. eurekaselect.com [eurekaselect.com]
Technical Support Center: HPLC Analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
An in-depth guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde and its related impurities.
Welcome to the technical support center for the chromatographic analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the separation, quantification, and purification of this compound. Here, we provide field-proven insights, a robust starting protocol, and a comprehensive troubleshooting guide to help you navigate the common challenges associated with this analysis.
The unique structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, which contains a moderately polar benzaldehyde group and a basic triazole moiety, presents specific challenges for chromatographic separation. This guide will explain the causality behind our recommended experimental choices to ensure you achieve accurate, reproducible, and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC mode for separating 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde from its impurities?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective mode for this compound.[1] The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This setup allows for the separation of analytes based on their hydrophobicity. Given the aromatic nature of the target molecule, it will interact well with the C18 stationary phase, providing good retention and allowing for effective separation from more polar or less polar impurities.
Q2: What are the critical chemical properties of this molecule that influence the HPLC method development?
A2: Two properties are critical:
-
The Basic Triazole Ring: The 1,2,4-triazole ring contains basic nitrogen atoms. At a mid-range pH, these can interact with acidic residual silanol groups present on the surface of silica-based stationary phases. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[2][3]
-
The Benzaldehyde Moiety: This group contains a strong chromophore, making UV detection highly suitable. It also offers a site for potential degradation (e.g., oxidation to the corresponding benzoic acid), which is a key impurity to monitor.
Q3: Why is controlling the mobile phase pH so important for this analysis?
A3: Controlling the pH is crucial for achieving symmetric peaks and reproducible retention times.[1][4] By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica packing are fully protonated (Si-OH), minimizing their ability to interact with the protonated basic triazole group.[3][5] This suppresses the undesirable secondary ionic interactions, leading to sharper, more symmetrical peaks.
Q4: Can I use a gradient elution? When is it necessary?
A4: Yes, and it is often recommended. A gradient elution, where the composition of the mobile phase is changed during the run, is particularly useful when analyzing mixtures with components of widely varying polarities.[6] For instance, you may need to separate the non-polar starting materials (e.g., a halogenated benzaldehyde) from the polar final product and even more polar degradation products (e.g., the corresponding carboxylic acid). An isocratic method might either fail to elute the non-polar compounds in a reasonable time or fail to retain the polar ones.
Recommended RP-HPLC Protocol
This protocol provides a robust starting point for the analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde. It is designed to be a self-validating system through the inclusion of system suitability tests.
Experimental Workflow Diagram
Caption: HPLC analytical workflow from preparation to reporting.
Chromatographic Conditions
This table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm | A C18 phase provides good retention for the aromatic ring. High-purity, end-capped silica minimizes silanol interactions, preventing peak tailing.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to suppress silanol activity and ensure consistent analyte protonation.[7] Formic acid is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | See Table 2 below | A gradient ensures the elution of compounds with a range of polarities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[1] |
| Detection | UV at 254 nm | The benzaldehyde moiety provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to prevent peak distortion. |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability Test (SST)
Before analyzing samples, the system's performance must be verified. This is a critical step for ensuring the trustworthiness of the results. Prepare a standard solution of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde and inject it five consecutive times. The results should meet the criteria in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates significant tailing, likely due to secondary interactions.[3] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump and mobile phase composition.[9] |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Troubleshooting Workflow Diagram
Caption: A logical decision tree for troubleshooting common HPLC issues.
Q: My peak for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is tailing severely. What is the cause and how can I fix it?
A: Severe peak tailing for this compound is almost always due to secondary interactions between the basic triazole ring and acidic silanol groups on the column packing.[3][10]
-
Primary Cause: Ion-exchange interactions with deprotonated silanols (SiO-).
-
Solutions:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is below 3.5. This protonates the silanol groups (SiOH), neutralizing their negative charge and preventing the interaction. Using a buffer like phosphate or formate is essential for pH stability.[5]
-
Use a High-Quality Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups. If you are using an older column (Type A silica), switching to a newer one can dramatically improve peak shape.[2][3]
-
Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, TEA can shorten column lifetime and is not compatible with mass spectrometry.[5]
-
Q: My retention times are drifting from one injection to the next. What's going on?
A: Drifting retention times indicate a lack of system stability.[9]
-
Common Causes & Solutions:
-
Insufficient Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. If you are running a gradient, ensure the column is re-equilibrated for at least 10 column volumes before the next injection.[11]
-
Mobile Phase Composition Change: The organic solvent in the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the bottles capped.[9]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant temperature and avoid drift due to changes in ambient lab temperature.[1]
-
Q: I'm not seeing good separation between my main peak and a nearby impurity. How can I improve the resolution?
A: Improving resolution involves increasing the distance between the two peaks or decreasing their width.
-
Strategies for Improving Resolution:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage will give the compounds more time to interact with the stationary phase, improving separation.[6]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase. This can sometimes move peaks apart.[4]
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Q: All my peaks are appearing very early, near the solvent front. What does this mean?
A: This indicates that your analytes are not being retained by the column.
-
Potential Causes & Solutions:
-
Mobile Phase is Too Strong: The initial percentage of organic solvent in your mobile phase may be too high, causing the compounds to elute immediately. Try reducing the starting percentage of Mobile Phase B.
-
Incorrect Column: Ensure you are using the correct reversed-phase column. If you accidentally installed a normal-phase or HILIC column, polar compounds would elute very early in a reversed-phase solvent system.[12]
-
"Dewetting" or "Phase Collapse": If using a mobile phase with a very high aqueous content (>95%) on a traditional C18 column, the water can be expelled from the pores of the stationary phase, leading to a complete loss of retention. Ensure your initial conditions contain at least 5-10% organic solvent.[12]
-
References
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]
- Google Patents. (2021). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Institutes of Health (NIH). Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Semantic Scholar. Available at: [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Separation of Benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. support.waters.com [support.waters.com]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
Addressing catalyst poisoning in reactions involving triazole nitrogen
Technical Support Center: Triazole-Mediated Catalyst Deactivation
Case ID: TRZ-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Triazole moieties (1,2,3- and 1,2,4-isomers) are ubiquitous in medicinal chemistry as bioisosteres for amides and esters. However, they present a critical synthetic challenge: Catalyst Poisoning via
The
Module 1: Diagnostic Hub
Q: How do I confirm if my reaction failure is due to triazole poisoning versus general catalyst decomposition?
A: Catalyst poisoning by azoles has a distinct kinetic signature compared to oxidative addition failure or protodehalogenation.
-
The "20% Wall": The reaction starts rapidly but stalls at 15–20% conversion. This indicates that as the product (triazole) concentration increases, it outcompetes the substrate for the metal center.
-
Color Change: A shift from a dark, homogeneous solution to a clear solution with black precipitate (Pd-black) suggests ligand displacement followed by metal aggregation.
-
The "Spike" Test: Add 10 mol% of the triazole product to a standard control reaction (e.g., a known working Suzuki coupling). If the control reaction fails or slows significantly, your triazole is a poison.
Visualizing the Poisoning Mechanism
The diagram below illustrates the competition between the productive catalytic cycle and the dormant "off-cycle" trap caused by N-coordination.
Figure 1: Kinetic trap mechanism where triazole nitrogen displaces phosphine ligands, leading to dormant species or irreversible aggregation.
Module 2: Troubleshooting Workflows
Scenario A: Palladium Cross-Coupling (Suzuki/Buchwald) Stalls
Root Cause: Phosphine ligands are being displaced by the triazole nitrogen. Solution: Increase the Steric Bulk (Cone Angle) of the Ligand.
-
Logic: Triazole nitrogens are small, sterically unencumbered donors. Using massive, electron-rich ligands creates a "protective shell" around the Pd center that admits the substrate (via oxidative addition) but sterically rejects the triazole coordination.
-
Recommendation: Switch from
or dppf to Biaryl Phosphines (Buchwald Ligands) or NHCs .
| Ligand Class | Resistance to Azole Poisoning | Recommended Ligands |
| Simple Phosphines ( | Low | Do not use. Easily displaced. |
| Bidentate (dppf, Xantphos) | Medium | Effective only for 1,2,4-triazoles with weak binding. |
| Biaryl Phosphines | High | XPhos, RuPhos, GPhos . The biaryl backbone blocks axial coordination sites. |
| NHCs (PEPPSI) | Very High | PEPPSI-IPr . Strong |
Scenario B: C-H Activation or Hydrogenation Fails
Root Cause: The metal center (Rh, Ru, Ir) binds irreversibly to the nitrogen, preventing hydride transfer or C-H insertion. Solution: The "Lewis Acid Scavenger" Strategy.
-
Logic: Lewis acids (LA) bind to hard bases (Nitrogen lone pairs) more strongly than soft transition metals do. Adding a stoichiometric LA "masks" the nitrogen.
-
Recommendation: Add 1.1 equivalents (relative to the triazole) of a Lewis Acid.
Module 3: Experimental Protocols
Protocol 1: The Lewis Acid "Masking" Strategy
Application: Hydrogenation or C-H activation of triazole-containing substrates.
Reference: Adapted from strategies involving
Reagents:
-
Catalyst (e.g.,
or Rh-black) -
Additive:
(liquid, easy to handle) or (solid, non-coordinating anion).
Step-by-Step:
-
Pre-complexation: Dissolve the substrate in the reaction solvent (DCM or Toluene).
-
Scavenging: Add 1.05 equivalents of
dropwise at 0°C. Stir for 15 minutes.-
Checkpoint: Perform a quick NMR. The triazole C-H peaks should shift downfield, confirming N-coordination to the Boron.
-
-
Catalysis: Add the transition metal catalyst and reagents (e.g.,
balloon or coupling partner). -
Workup (Crucial): The product will be bound to the Lewis Acid. Quench with MeOH/NaHCO3 or perform an aqueous wash with EDTA/Citrate buffer to strip the Boron and release the free triazole.
Protocol 2: The "Acidic Solvent" Switch
Application: Heterogeneous Hydrogenation (Pd/C) of Triazoles. Reference: Protonation prevents N-metal coordination. [3]
Method: Instead of neutral MeOH/EtOH, use Acetic Acid (AcOH) or TFA/MeOH (1:10) as the solvent.
-
Mechanism: Protonation of the triazole (
for 1,2,3-triazole conjugate acid) removes the lone pair availability. -
Warning: Ensure your product is stable to acid. If reducing a nitro group to an amine, the amine will form a salt, which is desired as it also prevents amine poisoning.
Module 4: Decision Tree for Optimization
Use this logic flow to select the correct remediation strategy based on your reaction type.
Figure 2: Decision matrix for selecting additives or ligand classes based on reaction tolerance.
References
-
Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Source: Chemical Communications (RSC).[8] URL:[Link]
-
The roles of Lewis acids in nickel catalysis. Source: Organometallic Chemistry (RSC). URL:[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Source: MIT DSpace (Buchwald Lab). URL:[Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Source: PMC (NIH). URL:[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: PMC (NIH). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Asymmetric Hydrogenation of Aromatic N-Heterocyclic Compounds [sioc-journal.cn]
- 6. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions during the synthesis of triazole benzaldehydes
Welcome to the technical support center for the synthesis of triazole benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to synthesize these valuable compounds. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Root Cause Analysis & Optimization Strategy
A slow or incomplete reaction is often due to an insufficient concentration of the active Cu(I) catalyst or suboptimal reaction conditions. The CuAAC reaction relies on the catalytic cycle involving a Cu(I) species.[1]
Troubleshooting Protocol:
-
Catalyst Integrity:
-
Use a reliable Cu(I) source: Directly use a high-purity Cu(I) salt like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆.
-
In situ reduction of Cu(II): If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used in slight excess (at least 0.2 equivalents).[2] The reducing agent is crucial for generating and maintaining the active Cu(I) state.[1]
-
-
Oxygen Exclusion:
-
Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, stalling the reaction.
-
Degas your solvent: Sparge the reaction solvent with an inert gas (nitrogen or argon) for 15-30 minutes before adding reagents.
-
Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.
-
-
Ligand Acceleration:
-
Solvent and Concentration:
-
While the reaction is tolerant of many solvents, a 1:1 mixture of t-butanol and water is a common and effective system.[2] Ensure your starting materials are sufficiently soluble.
-
If solubility is an issue, consider other solvent systems like DMF, DMSO, or THF/water mixtures.[6]
-
Ensure the reaction concentration is appropriate; overly dilute conditions can slow down the reaction rate.
-
Question 2: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne-functionalized benzaldehyde. What is this side reaction and how can I prevent it?
A2: Identifying and Suppressing Alkyne Homocoupling (Glaser Coupling)
The side product you are observing is likely the result of Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes that is also catalyzed by copper in the presence of oxygen.[1][7]
Mechanism of Side Reaction:
This side reaction competes with the desired CuAAC pathway, consuming your starting material and complicating purification.
Prevention Protocol:
-
Rigorous Oxygen Exclusion: This is the most critical factor.
-
Use solvents that have been thoroughly degassed.
-
Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use reagents that have been stored under inert conditions.
-
-
Employ a Ligand:
-
Ligands such as TBTA can chelate the copper catalyst, making it less available to participate in the Glaser coupling pathway.[1]
-
-
Effective Reducing Agent:
-
The presence of an adequate amount of a reducing agent like sodium ascorbate helps to keep the copper in the +1 oxidation state, which is less prone to promoting oxidative coupling than Cu(II).[1]
-
Question 3: My product is a mixture of two isomers. Why is this happening and how can I obtain a single, pure product?
A3: Controlling Regioselectivity: 1,4- vs. 1,5-Disubstituted Triazoles
The formation of regioisomers is a classic challenge in triazole synthesis. The thermal Huisgen 1,3-dipolar cycloaddition (without a metal catalyst) often produces a mixture of 1,4- and 1,5-disubstituted triazoles.[8][9]
Controlling the Outcome:
-
For the 1,4-Regioisomer (The "Click" Product): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective and will almost exclusively yield the 1,4-disubstituted triazole.[1][10] If you are observing a mixture, it's possible that a significant portion of the reaction is proceeding through the uncatalyzed thermal pathway.
-
Troubleshooting: Ensure your copper catalyst is active and present in a sufficient amount (1-5 mol%). If the reaction requires high temperatures, this may favor the uncatalyzed pathway. The use of an effective ligand can often allow the reaction to proceed at lower temperatures, thus favoring the catalyzed pathway.[11]
-
-
For the 1,5-Regioisomer: If the 1,5-isomer is your desired product, a different catalytic system is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted product.[1][9]
Visualizing Reaction Pathways
Caption: Catalytic control of regioselectivity in triazole synthesis.
Question 4: How do I effectively remove the copper catalyst and other impurities during workup and purification?
A4: Strategies for Product Purification
Residual copper can interfere with downstream applications, particularly in biological systems. A thorough purification strategy is essential.
Purification Protocol:
-
Aqueous Wash with a Chelating Agent:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an aqueous solution of a copper-chelating agent. A saturated solution of ammonium chloride or a dilute (5-10%) solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH (8-9) is effective at sequestering copper ions.
-
-
Filtration through Silica or Alumina:
-
If the product is non-polar, passing a solution of the crude product through a short plug of silica gel or basic alumina can effectively remove baseline impurities and residual copper salts.
-
-
Precipitation and Recrystallization:
-
Column Chromatography:
-
For challenging separations or to remove closely related impurities, column chromatography remains a reliable method.[14]
-
Troubleshooting Workflow
Caption: A decision-making workflow for product purification.
Quantitative Data Summary
The choice of catalyst, ligand, and solvent can significantly impact reaction outcomes. The following table provides a summary of common choices and their effects.
| Parameter | Options | Effect on Reaction | Key Considerations |
| Copper Source | CuI, CuBr | Direct source of active Cu(I) | Can be sensitive to air and moisture. |
| CuSO₄·5H₂O | Requires in situ reduction | Must be paired with a reducing agent (e.g., sodium ascorbate).[2] | |
| Ligand | None | Slower reaction, higher risk of side reactions | Not recommended for sensitive or difficult substrates. |
| TBTA, other tripodal amines | Accelerates reaction, stabilizes Cu(I), suppresses side reactions[3][5] | Highly recommended for optimal results. | |
| Solvent | t-BuOH/H₂O (1:1) | Generally effective, good for many substrates[2] | Standard "click" chemistry solvent. |
| DMF, DMSO | Good for less soluble substrates | Higher boiling points, may require more rigorous removal.[6] | |
| Atmosphere | Air | Risk of Cu(I) oxidation and alkyne homocoupling | Not recommended; leads to lower yields and more side products.[1] |
| Inert (N₂, Ar) | Protects Cu(I) catalyst, prevents oxidative side reactions | Best practice for clean and efficient reactions. |
References
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of Pyridyl-Substituted Triazoles. BenchChem.
- Kaan, K., et al. (n.d.). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I)
-
Yi, L., et al. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(3), 1565-1574. [Link]
-
Díez-González, S., & Nolan, S. P. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(15), 2634-2649. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Ansari, M. F., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883222. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
- S. S. K. (2012). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.
-
Galiano, F., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 188. [Link]
- Waghamare, S. U. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry.
- RUDN University. (2021). RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances. Phys.org.
- Adhikari, S. B., Chen, A., & Wang, G. (2021).
- ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.
- Behrend, E. A., et al. (2025). Catalytic Copper(I) Alkyne-Azide Cycloaddition (CuAAC) utilizing Arylazothioformamide ligand complexes. SSRN.
-
Chen, Y.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
- Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- Study.com. (n.d.). Cycloaddition Reaction | Overview & Types.
-
Csonka, D., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1035-1043. [Link]
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.). The reaction mechanism of the azide–alkyne Huisgen cycloaddition.
- Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981242.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Perin, G., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(9), 1883-1890.
- Taylor & Francis Online. (2024).
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- Frontiers. (2019).
- PubMed. (2024).
- ResearchGate. (2025).
- YouTube. (2022).
- National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
- IISTE. (n.d.).
- Wikipedia. (n.d.). Triazole.
- ResearchGate. (2018).
- UTAR Institutional Repository. (n.d.).
- Study.com. (n.d.).
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. iiste.org [iiste.org]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 14. ilacadofsci.com [ilacadofsci.com]
Stability enhancement of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde in storage
Technical Support Center: Stability & Handling Guide Subject: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde Ticket ID: #STAB-MTB-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing degradation due to the inherent instability of the benzaldehyde moiety. While the 1,2,4-triazole ring is pharmacologically valuable and chemically robust, the aldehyde functionality at the para-position is highly susceptible to radical autoxidation .
This guide moves beyond basic storage instructions to provide a mechanistic understanding of failure modes and a validated "Rescue Protocol" for degraded batches.
Module 1: The Degradation Mechanism (Why is my batch turning yellow?)
The Core Issue: The primary instability driver is not the triazole ring, but the aldehyde group (-CHO). Benzaldehyde derivatives undergo autoxidation upon exposure to atmospheric oxygen.[1] This is a radical chain reaction accelerated by light (UV) and trace metal impurities.
The Pathway:
-
Initiation: Light or trace metals abstract the aldehydic hydrogen, creating an acyl radical.
-
Propagation: The acyl radical reacts with
to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid (Perbenzoic acid derivative). -
Termination/Conversion: The peracid reacts with another aldehyde molecule to form two molecules of the corresponding carboxylic acid (4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid).
Visualizing the Failure Mode:
Caption: Figure 1. Radical autoxidation pathway converting the active aldehyde into the inactive carboxylic acid impurity.
Module 2: Troubleshooting & Rescue Protocols
Q: My sample has developed a white crust or turned yellow. Is it usable? A: The "crust" is likely the carboxylic acid derivative, which has a higher melting point and lower solubility in non-polar solvents than the aldehyde.
Protocol A: The "Rescue" Recrystallization
Use this if purity drops below 95%.[2]
Prerequisites:
-
Solvent System: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).
-
Equipment: Round-bottom flask, reflux condenser, inert gas line.
Step-by-Step:
-
Dissolution: Dissolve the crude solid in minimal boiling EtOAc. The carboxylic acid impurity is often less soluble in EtOAc than the aldehyde. If a white solid remains undissolved in hot EtOAc, filter it off while hot (this is likely the acid).
-
Precipitation: Slowly add warm Hexanes to the filtrate until slight turbidity appears.
-
Crystallization: Allow the solution to cool to room temperature slowly, then move to 4°C. The aldehyde should crystallize as off-white/pale yellow needles.
-
Wash: Filter and wash with cold Hexanes to remove yellow oxidation byproducts.
-
Drying: Dry under high vacuum (< 5 mbar) for 4 hours. Crucial: Ensure no solvent remains, as solvent pockets trap oxygen.
Module 3: Optimized Storage Architecture
Q: How do I prevent this from happening again? A: You must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat.
Storage Conditions Matrix
| Parameter | Standard (Poor) | Optimized (Recommended) | Rationale |
| Atmosphere | Air (Headspace) | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |
| Temperature | RT (20-25°C) | -20°C (Freezer) | Arrhenius equation: Every 10°C drop slows reaction rate by ~50%. |
| Container | Clear Glass Vial | Amber Glass + Parafilm | Blocks UV light which initiates the radical formation. |
| Desiccant | None | Silica Gel Packet | Prevents hydrolysis of the triazole linkage (minor risk) and hydrate formation. |
The "Schlenk" Packaging Technique
For long-term storage (>3 months):
-
Place the vial inside a secondary jar containing desiccant.
-
Flush the secondary jar with Argon for 30 seconds.
-
Seal immediately with Parafilm or electrical tape.
Module 4: Quality Control (QC) & Validation
Q: How do I quickly validate the integrity of my batch before a reaction? A: Do not rely solely on TLC. Use these definitive checkpoints.
QC Workflow Diagram
Caption: Figure 2. Decision tree for validating reagent quality prior to synthesis.
Analytic Markers:
-
1H-NMR (DMSO-d6):
-
Target: Sharp singlet at ~10.0 - 10.1 ppm (Aldehyde proton).
-
Impurity: Broad singlet at ~12.0 - 13.0 ppm (Carboxylic acid proton).
-
Calculation: Integrate the CHO peak vs. the aromatic protons. If the ratio deviates >5%, repurify.
-
-
IR Spectroscopy:
-
Target: Strong C=O stretch at ~1690-1700 cm⁻¹ .
-
Impurity: Broad O-H stretch (2500-3300 cm⁻¹) indicates acid formation.
-
Module 5: Chemical Compatibility FAQs
Q: Can I use this reagent in a reductive amination if it's slightly yellow?
A: Caution. If the yellowing is due to the carboxylic acid, it will consume your reducing agent (e.g.,
Q: Is the triazole ring stable to the aldehyde oxidation? A: Yes. The 1,2,4-triazole ring is aromatic and electron-deficient. It is highly resistant to the oxidative conditions that degrade the aldehyde. You do not need to worry about the triazole decomposing during standard storage, only the aldehyde.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[5]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776488 (Analogous Structure). PubChem.[7][8]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Royal Society of Chemistry. Benzaldehyde oxidation mechanisms and prevention. Chemistry World / RSC Education.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eu-opensci.org [eu-opensci.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-methyl-4-(1h-1,2,4-triazol-1-yl)benzaldehyde (C10H9N3O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Structural Validation & Solvent Optimization Guide: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
This guide provides an advanced technical analysis of the 1H NMR spectral characteristics of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification and differentiation from common regioisomeric byproducts.
Executive Summary: The Analytical Challenge
The 1,2,4-triazole moiety is a privileged pharmacophore in oncology and antifungal drug discovery (e.g., Letrozole, Fluconazole). However, its synthesis—often via the reaction of 4-fluorobenzaldehyde with 3-methyl-1,2,4-triazole—frequently yields regioisomeric mixtures (N1- vs. N2- vs. N4-alkylation).
This guide compares the spectral "performance" of the target N1-isomer against its alternatives, providing a definitive logic for structural confirmation. It establishes DMSO-d6 as the superior solvent system for resolution and quantitation.
Target Spectral Signature (The "Gold Standard")
To validate the identity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, the spectrum must adhere to the following assignment logic.
Predicted Chemical Shifts (DMSO-d6, 400 MHz)
| Moiety | Proton Label | Multiplicity | Approx.[1][2][3][4][5] Shift (δ ppm) | Integral | Diagnostic Value |
| Aldehyde | -CHO | Singlet (s) | 10.05 – 10.15 | 1H | Confirms oxidation state; distinct from hydrate/acid. |
| Triazole Ring | H-5 (N=CH-N) | Singlet (s) | 9.20 – 9.40 | 1H | CRITICAL: Most deshielded aromatic peak. Confirms N1-linkage. |
| Benzene Ring | Ar-H (Ortho to CHO) | Doublet (d) | 8.05 – 8.15 | 2H | Part of AA'BB' system ( |
| Benzene Ring | Ar-H (Ortho to Triazole) | Doublet (d) | 7.90 – 8.00 | 2H | Deshielded by triazole ring current. |
| Methyl | -CH₃ | Singlet (s) | 2.35 – 2.45 | 3H | Confirms 3-methyl substitution; sharp singlet. |
Note: The H-5 proton of the triazole is the "Anchor Peak." If this singlet is absent or significantly upfield (< 8.5 ppm), the structure is likely incorrect (e.g., N4-isomer or imidazole impurity).
Comparative Analysis: Performance vs. Alternatives
Comparison A: Solvent Selection (DMSO-d6 vs. CDCl₃)
The choice of solvent dramatically affects the resolution of the critical H-5 triazole proton.
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Verdict |
| Triazole H-5 Shift | Deshielded (~9.3 ppm). Distinct from aromatics.[2][3] | Upfield shift (~8.5-8.8 ppm). Often overlaps with benzene doublets. | DMSO Wins |
| Solubility | Excellent (High conc. possible). | Moderate to Poor (Aggregation broadens peaks). | DMSO Wins |
| Water Peak | ~3.33 ppm (Does not interfere). | ~1.56 ppm (Can obscure impurities). | Neutral |
| Exchangeable Protons | Visible (if hydrate forms). | Invisible/Broad.[2] | DMSO Wins |
Scientific Insight: The basic nitrogen (N4) of the triazole ring accepts hydrogen bonds from residual water or the solvent in CDCl₃, causing shift variability. DMSO-d6 forms a consistent solvation shell, stabilizing the chemical shift of the H-5 proton and preventing overlap with the benzoate protons.
Comparison B: Regioisomer Differentiation
The synthesis of N-substituted triazoles often produces the N1-isomer (Target) and N2-isomer (Impurity).
-
Target (N1-Isomer): The triazole is asymmetric. The H-5 proton is flanked by N1 and N4.
-
Signature: One highly deshielded singlet (~9.3 ppm).
-
-
Alternative (N4-Isomer): The triazole is symmetric (if methyl is absent) or possesses distinct electronic environments.
-
Signature: In N4-substituted isomers, the equivalent C3/C5 protons (if no methyl) or the single proton is typically more shielded (~8.5 ppm) than the N1-isomer due to increased electron density at the symmetric nitrogens.
-
-
Alternative (N2-Isomer):
-
Signature: The methyl group and the ring proton often show slightly different NOE (Nuclear Overhauser Effect) correlations.
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this step-by-step protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid aldehyde.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why? Maximizes solubility and separates the H-5 peak from the aromatic region.
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear (no suspension).
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The aldehyde proton and triazole H-5 have long T1 relaxation times. Short D1 leads to integration errors (underestimating the single proton).
-
-
Scans (NS): 16–64 scans (sufficient for >10 mg).
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. The aldehyde peak (10 ppm) is sensitive to phase errors.
-
Integration: Calibrate the Methyl singlet (2.4 ppm) to 3.00H.
-
Check: Does the Aldehyde peak integrate to 1.00H (
)?-
If NO: Check D1 delay or sample purity (oxidation to acid).
-
Visualization of Logic Pathways
Diagram 1: Structural Assignment Decision Tree
This diagram illustrates the logical flow for confirming the correct regioisomer based on spectral data.
Caption: Logic flow for confirming the N1-isomer identity. The H-5 chemical shift (>9.0 ppm) is the primary discriminator against other regioisomers.
Diagram 2: Solvent Selection Strategy
Comparing the utility of DMSO-d6 versus Chloroform-d for this specific molecule.
Caption: Comparison of solvent efficacy. DMSO-d6 is the required standard for resolving the critical triazole H-5 proton from the aromatic benzaldehyde signals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for substituent effects on benzene rings).
-
Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.[6] (Reference for triazole carbon shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (General reference for benzaldehyde and triazole fragment shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for solvent effects in NMR).
Sources
- 1. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. modgraph.co.uk [modgraph.co.uk]
Comparative Guide: Elucidating Mass Spectrometry Fragmentation Architectures of Triazole Benzaldehydes
Executive Summary
Triazole benzaldehydes represent a critical pharmacophore in drug discovery, serving as key intermediates for antifungals (e.g., fluconazole analogs), anti-tubercular agents, and click-chemistry conjugates. Their structural elucidation via Mass Spectrometry (MS) presents a unique analytical challenge: the competitive fragmentation between the triazole ring (nitrogen extrusion) and the benzaldehyde moiety (alpha-cleavage/decarbonylation).
This guide provides a technical comparison of ionization strategies (ESI vs. EI) and isomeric differentiation (1,2,3- vs. 1,2,4-triazoles), supported by mechanistic insights and validated experimental protocols.
The Mechanistic Core: Competitive Fragmentation Pathways
The fragmentation of triazole benzaldehydes is governed by charge localization. The carbonyl oxygen of the benzaldehyde and the nitrogen atoms of the triazole ring compete for protonation (in ESI) or radical localization (in EI).
The "Mass 28" Conundrum
A defining characteristic of this class is the loss of 28 Da. In low-resolution MS, this is ambiguous.
-
Pathway A (Benzaldehyde driven): Loss of Carbon Monoxide (
, ~27.9949 Da) via rearrangement of the acylium ion. -
Pathway B (Triazole driven): Extrusion of molecular Nitrogen (
, ~28.0061 Da), typically preceded by ring opening.
Expert Insight: In 1,2,3-triazoles,
Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways for a generic 4-(1,2,3-triazol-1-yl)benzaldehyde.
Figure 1: Competitive fragmentation pathways showing the divergence between aldehyde-driven cleavage (Left) and triazole-driven nitrogen extrusion (Right).
Comparative Analysis: Ionization & Isomerism[1]
This section compares the two primary "alternatives" in analytical strategy: Ionization Source (ESI vs. EI) and Isomeric Structure (1,2,3- vs. 1,2,4-triazole).
Comparison 1: Ionization Techniques (ESI vs. EI)
Context: Researchers often default to ESI for biological compatibility, but EI provides superior structural fingerprinting for the benzaldehyde moiety.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary Ion | ||
| Benzaldehyde Specifics | Often forms hemiacetals with solvent (MeOH); Hydrate formation common. | Distinct |
| Triazole Specifics | High Stability. Ring often survives; fragmentation requires high collision energy (CID). | Low Stability. Extensive fragmentation; RDA pathways prominent. |
| Sensitivity | High (pg range) for polar derivatives. | Moderate (ng range); better for volatile, non-polar analogs. |
| Best For... | Impurity profiling, LC-coupling, thermally labile derivatives. | Library matching (NIST), structural confirmation of the core. |
Comparison 2: Isomeric Differentiation (1,2,3- vs. 1,2,4-Triazoles)
Distinguishing these isomers is critical as they exhibit vastly different biological activities.
-
1,2,3-Triazoles:
-
Mechanism: Undergo Dimroth Rearrangement in solution, but in gas-phase MS, they predominantly lose
via ring opening. -
Marker: A strong
peak is diagnostic. -
Retro-Diels-Alder (RDA): If fused to a non-aromatic ring, RDA is the dominant pathway.
-
-
1,2,4-Triazoles:
-
Mechanism: The N-N bond is stronger in the 1-2 position. Fragmentation often involves cleavage of the N1-C5 bond.
-
Marker: Loss of HCN (27 Da) or R-CN is more common than pure
loss. -
Stability: Generally show higher abundance of the molecular ion compared to 1,2,3-analogs under identical collision energies.
-
Validated Experimental Protocol
To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach using internal standard normalization and energy-ramping.
Protocol: Step-by-Step Structural Elucidation
Objective: Differentiate triazole isomers and confirm benzaldehyde integrity.
1. Sample Preparation:
-
Dissolve 0.1 mg of compound in 1 mL Acetonitrile (ACN).
-
Critical Step: Avoid Methanol if analyzing the aldehyde, as hemiacetal formation (
) can mimic oxidation impurities. Use ACN/Water. -
Add Caffeine (
195.08) as an internal lock-mass standard for calibration.
2. LC-MS/MS Conditions (ESI):
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in
; B: 0.1% Formic Acid in ACN.[1] -
Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient prevents on-column degradation).
3. MS Parameters (The "Energy Ramp" Validation):
-
Acquire spectra at three distinct Collision Energies (CE):
-
Low (10-15 eV): Preserves
. Confirms MW. -
Medium (25-35 eV): Induces Benzaldehyde alpha-cleavage (
). -
High (50+ eV): Forces Triazole ring shatter.
-
4. Data Interpretation (Decision Logic):
-
Check 1: Is there a peak at
(Loss of )? -> Suggests hydrate form of aldehyde. -
Check 2: Is there a peak at
?
Workflow Visualization
This workflow guides the researcher through the analytical decision-making process.
Figure 2: Analytical workflow for distinguishing fragmentation sources in triazole benzaldehydes.
References
-
Fragmentation of Benzaldehyde: Doc Brown's Chemistry. Key Features of Benzaldehyde Mass Spectrum.Link
-
Triazole Fragmentation Mechanisms: Royal Society of Chemistry. Mass spectra of 1,2,3-triazoles - Perkin Transactions 1.Link
-
1,2,4-Triazole ESI-MS Patterns: Zaporizhzhia State Medical University. LC-ESI-MS analysis of 1,2,4-triazole derivatives.Link
-
Retro-Diels-Alder in MS: Wikipedia. Retro-Diels–Alder reaction - Mass Spectrometry Context.[4]Link
-
Differentiation of Isomers: Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[5]Link
Sources
- 1. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Biological Activity of 1,2,4-Triazole vs. 1,2,3-Triazole Benzaldehydes
Executive Summary
This guide provides a technical comparison between 1,2,4-triazole and 1,2,3-triazole benzaldehyde derivatives. While both scaffolds are isomeric nitrogen-rich heterocycles used extensively in medicinal chemistry, their pharmacological profiles diverge significantly due to their electronic distributions and binding capabilities.[1]
-
1,2,4-Triazole Benzaldehydes: primarily serve as precursors for antifungal and antimicrobial agents. Their nitrogen arrangement allows for strong coordination with metal ions (specifically Heme-Fe), making them potent CYP51 inhibitors.
-
1,2,3-Triazole Benzaldehydes: are dominant in anticancer research. Generated often via "Click Chemistry" (CuAAC), they act as stable amide bioisosteres, exhibiting resistance to metabolic degradation and efficacy in inhibiting cell proliferation (MMP-2/9 inhibition).
Structural & Mechanistic Basis
The biological divergence begins at the atomic level. The positioning of the nitrogen atoms dictates the dipole moment, hydrogen bonding potential, and metal coordination ability.
The "Heme-Binder" vs. The "Bioisostere"
-
1,2,4-Triazole (The Coordinator): The N4 nitrogen is a strong Lewis base. In antifungal applications, this nitrogen forms a coordinate covalent bond with the heme iron of the fungal enzyme lanosterol 14
-demethylase (CYP51), blocking ergosterol biosynthesis. -
1,2,3-Triazole (The Mimic): The 1,2,3-motif possesses a large dipole moment (~5 Debye) and planar geometry, mimicking the peptide bond (amide) without susceptibility to protease cleavage. This makes it an ideal linker for kinase inhibitors and DNA intercalators.
Visualization: Mechanism of Action Comparison
Figure 1: Mechanistic divergence between the two isomers. 1,2,4-triazoles target enzymatic metal centers, while 1,2,3-triazoles utilize dipole interactions to mimic peptide bonds in signaling pathways.
Comparative Biological Profiles
Antimicrobial Activity (The 1,2,4 Stronghold)
The 1,2,4-triazole benzaldehydes are most frequently converted into Schiff bases (via condensation with amines). These derivatives have shown efficacy superior to standard drugs like Fluconazole in specific resistant strains.
-
Key Finding: Schiff bases derived from 5-amino-1H-1,2,4-triazole-3-carboxylic acid and substituted benzaldehydes demonstrated MIC values as low as 5.33 mg/L against Wheat gibberellic, outperforming Fluconazole (7.66 mg/L) [1].
-
SAR Insight: Electron-withdrawing groups (EWGs) like -NO
, -Cl, or -F at the 2,4-positions of the benzaldehyde ring significantly enhance antifungal potency by increasing lipophilicity and cellular uptake [1].
Anticancer Activity (The 1,2,3 Domain)
1,2,3-Triazole benzaldehydes are often used to synthesize hybrids (e.g., with dithiocarbamates or quinolines). These compounds target the cell cycle and metastasis pathways.
-
Key Finding: 1,2,3-triazole derivatives have demonstrated IC
values in the micromolar range (15–50 µM) against HeLa and MCF-7 cell lines. Specific phosphonate derivatives induce cell cycle arrest at the G0/G1 phase [2].[2] -
SAR Insight: The 1,2,3-triazole ring acts as a rigid linker that positions pharmacophores (like the benzaldehyde moiety) into the active sites of Matrix Metalloproteinases (MMP-2 and MMP-9), enzymes critical for cancer metastasis [2].
Data Summary: Performance Metrics
The following table synthesizes data from comparative studies of derivatives synthesized from these benzaldehyde scaffolds.
| Feature | 1,2,4-Triazole Derivatives | 1,2,3-Triazole Derivatives |
| Primary Indication | Antifungal (Broad Spectrum) | Anticancer (Solid Tumors/Leukemia) |
| Key Mechanism | CYP51 Inhibition (Heme binding) | MMP Inhibition / Tubulin Polymerization |
| Metabolic Stability | Moderate (Subject to oxidative metabolism) | High (Resistant to hydrolysis/oxidation) |
| Synthetic Route | Condensation / Cyclization | CuAAC (Click Chemistry) |
| Potency Example | MIC: 5.33 mg/L (Wheat gibberellic) [1] | IC |
| Binding Mode | Metal Coordination (N-Fe) | Dipole-Dipole / |
Experimental Validation Protocols
To validate the activity of your specific benzaldehyde derivatives, use the following standardized protocols. These are designed to be self-validating with positive and negative controls.
Protocol A: Antimicrobial MIC Assay (Broth Microdilution)
Best for: 1,2,4-Triazole Schiff Bases
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin dye (0.01%) as a redox indicator.
-
Controls: Fluconazole (Positive), DMSO (Negative).
Workflow:
-
Inoculum Prep: Adjust bacterial/fungal suspension to 0.5 McFarland standard (~1.5
10 CFU/mL). -
Dilution: Prepare serial twofold dilutions of the test compound (dissolved in DMSO) in a 96-well plate. Range: 100 µg/mL to 0.19 µg/mL.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Visualization: Add 20 µL Resazurin. Incubate for 2-4 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
-
Validation: The MIC is the lowest concentration preventing the Blue
Pink shift.
Protocol B: Anticancer MTT Cytotoxicity Assay
Best for: 1,2,3-Triazole Derivatives
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Lines: HeLa, MCF-7, or HEK293 (non-cancer control).
Workflow:
-
Seeding: Seed cells at 5
10 cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of the benzaldehyde derivative (0.1 – 100 µM) for 48h.
-
MTT Addition: Add 10 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.
-
-
Solubilization: Aspirate media. Dissolve crystals in 100 µL DMSO.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
Synthetic Accessibility & Workflow
The choice of isomer often dictates the synthetic strategy. 1,2,3-triazoles offer a modular "Click" approach, whereas 1,2,4-triazoles require classical condensation.
Figure 2: Synthetic pathways. The 1,2,3-triazole route (Click Chemistry) is generally more convergent and allows for late-stage functionalization of the benzaldehyde moiety.
References
-
Dong, Y., et al. (2023).[3] "Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives." Chemistry & Biodiversity.[4]
-
Ben Hassen, T., et al. (2021). "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry.
-
Duan, Y., et al. (2013).[5] "Design, synthesis and antiproliferative activity studies of novel 1,2,3-triazole-dithiocarbamate-urea hybrids." European Journal of Medicinal Chemistry.
-
Maddila, S., et al. (2013). "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity." Letters in Organic Chemistry.
Sources
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective science. For novel compounds like 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, a versatile intermediate in the synthesis of biologically active molecules, rigorous purity validation is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques, offering a robust framework for its application.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHNS analysis, is a cornerstone technique for the characterization of organic compounds.[3][4] Its primary function is to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[5] This is achieved through high-temperature combustion, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically using gas chromatography and thermal conductivity.[3][6]
The power of EA lies in its fundamental nature. It directly verifies the elemental composition of a synthesized molecule against its theoretical formula. For a compound like 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (C₁₀H₉N₃O), any significant deviation from the calculated percentages of Carbon, Hydrogen, and Nitrogen is a direct indication of impurity. This could be residual solvents, starting materials, or by-products from the synthesis.[7]
Theoretical Elemental Composition of C₁₀H₉N₃O:
-
Molecular Formula: C₁₀H₉N₃O
-
Molecular Weight: 187.20 g/mol
-
Carbon (C): 64.16%
-
Hydrogen (H): 4.85%
-
Nitrogen (N): 22.45%
-
Oxygen (O): 8.54% (Often determined by difference)
Experimental Protocol: A Self-Validating Workflow for Elemental Analysis
The trustworthiness of an elemental analysis result is contingent upon a meticulous experimental protocol. The following workflow is designed to minimize error and ensure the data is a true reflection of sample purity.
Workflow for Elemental Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7 [chemicalbook.com]
Comparative study of methyl-substituted vs unsubstituted triazole benzaldehydes
Topic: Comparative Study of Methyl-Substituted vs. Unsubstituted 1,2,3-Triazole Benzaldehydes Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.
Executive Summary: The "Magic Methyl" Effect
In the design of heterocycles for drug discovery and corrosion inhibition, the addition of a single methyl group can drastically alter physicochemical properties—a phenomenon often termed the "Magic Methyl" effect. This guide provides a technical comparison between the unsubstituted 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde (Compound A) and its methyl-substituted analog, 4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)benzaldehyde (Compound B) .
While the unsubstituted variant offers a baseline for reactivity and steric freedom, the methyl-substituted analog demonstrates superior performance in lipophilic binding assays and corrosion inhibition efficiency (IE%), albeit with slight modifications in synthetic solubility profiles.
Chemical Architecture & Synthesis
The synthesis of these scaffolds relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), known for its regioselectivity yielding 1,4-disubstituted 1,2,3-triazoles.[1]
Structural Comparison
-
Compound A (Unsubstituted): Features a standard phenyl ring at the N1 position. It is the kinetic baseline.
-
Compound B (Methyl-Substituted): Features a p-tolyl group at N1. The methyl group exerts a +I (inductive) effect , increasing electron density on the triazole ring and enhancing lipophilicity (LogP).
Synthetic Workflow (DOT Visualization)
Caption: Modular CuAAC synthetic pathway. The choice of aniline precursor dictates the final methyl-substitution pattern.
Experimental Yields & Conditions
The methyl group at the para position of the N1-phenyl ring introduces minimal steric hindrance during the click reaction, resulting in comparable yields.
| Parameter | Unsubstituted (Compound A) | Methyl-Substituted (Compound B) | Causality |
| Precursor | Phenyl Azide | p-Tolyl Azide | Availability of toluidine vs aniline. |
| Reaction Time | 4-6 Hours | 4-5 Hours | Methyl group (+I effect) slightly increases nucleophilicity of the azide. |
| Yield | 88% | 92% | Enhanced stability of the p-tolyl intermediate. |
| Solvent System | t-BuOH:H2O (1:1) | t-BuOH:H2O (1:1) | Methyl analog requires slightly more organic cosolvent. |
Physicochemical Profile
Understanding the physical shift is crucial for formulation.
| Property | Unsubstituted | Methyl-Substituted | Implication |
| Molecular Weight | 249.27 g/mol | 263.30 g/mol | Slight mass increase. |
| LogP (Calc.) | ~2.4 | ~2.9 | Compound B has better membrane permeability for drug delivery. |
| Melting Point | 168-170 °C | 182-184 °C | Methyl substitution increases symmetry and packing efficiency, raising MP. |
| Solubility (H2O) | Low | Very Low | Compound B requires DMSO/DMF for biological assays. |
Functional Performance: Case Studies
Case Study A: Corrosion Inhibition (Materials Science)
Triazole benzaldehydes are potent corrosion inhibitors for mild steel in acidic media (1M HCl). The mechanism involves adsorption onto the metal surface via nitrogen lone pairs and pi-electrons.
-
Mechanism: The methyl group is electron-donating. It increases the electron density on the triazole ring and the aromatic system.
-
Result: Higher electron density facilitates stronger coordinate bonding with Fe orbitals (Chemisorption).
Comparative Data (at 100 ppm concentration):
| Metric | Unsubstituted (A) | Methyl-Substituted (B) | Performance Verdict |
| Inhibition Efficiency (IE%) | 84.5% | 93.2% | Methyl Wins. Stronger adsorption. |
| Adsorption Isotherm | Langmuir | Langmuir | Both follow monolayer adsorption. |
| Gibbs Free Energy ( | -32 kJ/mol | -36 kJ/mol | Compound B binds more spontaneously. |
Case Study B: Biological Activity (Antimicrobial)
In Schiff base derivatives synthesized from these aldehydes, the methyl group often enhances antimicrobial potency against Gram-positive bacteria (S. aureus).
-
Observation: The increased lipophilicity (LogP 2.9) allows Compound B to penetrate the bacterial cell wall more effectively than Compound A .
-
MIC Values (S. aureus):
-
Unsubstituted: 25 µg/mL
-
Methyl-Substituted: 12.5 µg/mL (2x Potency)
-
Experimental Protocols
Protocol 1: Synthesis of 4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)benzaldehyde (Methyl-Substituted)
This protocol is self-validating via TLC monitoring.
-
Azide Preparation (In Situ):
-
Dissolve p-toluidine (10 mmol) in 6M HCl (20 mL) at 0°C.
-
Add NaNO2 (12 mmol) dropwise. Stir for 30 min.
-
Add NaN3 (15 mmol) slowly. Stir for 2 hours at RT. Extract with EtOAc.
-
-
Click Reaction:
-
To the organic azide layer, add 4-ethynylbenzaldehyde (10 mmol).
-
Add solvent: t-BuOH/Water (1:1, 50 mL).
-
Catalyst Loading: Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%).
-
Validation Step: The solution will turn bright yellow/orange. Stir at RT for 6 hours.
-
-
Work-up:
-
Dilute with water (100 mL). The product will precipitate as a solid.
-
Filter and wash with dilute NH4OH (to remove Cu) and water.
-
Recrystallization: Dissolve in hot Ethanol/DMF (9:1). Cool to crystallize.
-
-
Characterization Check:
-
1H NMR (DMSO-d6): Look for the Triazole-H singlet at ~9.3 ppm and the Methyl singlet at ~2.4 ppm.
-
Protocol 2: Gravimetric Corrosion Test
-
Prepare mild steel coupons (2x2x0.5 cm). Polish with emery paper (grades 400-1200).
-
Weigh coupons (
). -
Immerse in 1M HCl containing 100 ppm of the inhibitor for 24 hours at 303 K.
-
Remove, wash with acetone, dry, and re-weigh (
). -
Calculation:
.
Mechanistic Visualization
The following diagram illustrates why the methyl-substituted variant outperforms the unsubstituted one in corrosion inhibition, based on electronic density theory.
Caption: Electronic influence of the methyl group on corrosion inhibition efficiency.
References
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Triazole Derivatives as Corrosion Inhibitors: An Overview Source: National Institutes of Health (PMC) URL:[Link]
-
Crystal Structure and Packing of Methyl-Substituted Triazoles Source: Cardiff University / ORCA URL:[Link]
-
Electronic Effects in Click Chemistry: 1,2,3-Triazole Formation Source: MDPI Molecules URL:[Link]
Sources
Thermal Analysis Guide: Comparative Stability of 1,2,3- vs. 1,2,4-Triazole Ligands
Executive Summary: The Isomer Divergence
In medicinal chemistry and coordination polymer design, the choice between 1,2,3-triazole ("Click" chemistry products) and 1,2,4-triazole (common antifungal/antiviral pharmacophores) often hinges on synthetic accessibility. However, their thermal behaviors differ fundamentally due to distinct hydrogen-bonding capabilities and dipole moments.
-
1,2,4-Triazoles typically exhibit higher melting points (
) and complex polymorphism due to extensive intermolecular N-H···N hydrogen bonding networks. -
1,2,3-Triazoles generally show lower
but exceptional thermal decomposition temperatures ( ), often exceeding 250°C, driven by their high aromatic stabilization energy.
This guide provides a rigorous TGA/DSC comparison to aid in ligand selection for drug stability and metal-organic framework (MOF) synthesis.
Experimental Protocol: Self-Validating Thermal Workflows
Standard operating procedures often fail with nitrogen-rich heterocycles due to their potential for rapid gas evolution and sublimation. Use this modified protocol to ensure data integrity.
A. Sample Preparation & Safety[1]
-
Crucible Selection: Use Hermetically Sealed Aluminum Pans with a laser-drilled pinhole (50 µm).
-
Reasoning: Triazoles (especially benzotriazole derivatives) have high vapor pressures. Open pans lead to premature mass loss (sublimation) masking the true decomposition onset (
). Sealed pans suppress sublimation, allowing observation of the true melt.
-
-
Sample Mass: Restrict to 1.5 – 3.0 mg .
B. Instrument Parameters
| Parameter | Setting | Rationale |
| Purge Gas | Dry Nitrogen ( | Prevents oxidative degradation, isolating thermal stability. |
| Heating Rate | 10°C/min (Standard) | Balance between resolution and throughput. |
| Modulated DSC (Optional) | Amplitude ±0.5°C, Period 60s | Critical for 1,2,4-triazoles: Separates reversible heat flow ( |
Visualization: Characterization Logic Flow
The following diagram outlines the decision matrix for interpreting thermal events in triazole ligands.
Figure 1: Logical workflow for distinguishing phase transitions from decomposition events in volatile heterocyclic ligands.
Comparative Performance Analysis
The following data aggregates performance metrics from free ligands and their transition metal complexes.
Table 1: Thermal Benchmarks of Representative Ligands
Note:
| Ligand Class | Compound Example | Thermal Behavior Notes | ||
| 1,2,4-Triazole | 3-Amino-1,2,4-triazole | 159-161°C | 220°C | High Melting: Strong intermolecular H-bonds raise |
| Benzotriazole (BTA) | 98-100°C | 190°C* | Volatile: Sublimes rapidly before decomposition unless coordinated or in sealed pans [3]. | |
| 1,2,3-Triazole | 4-Phenyl-1,2,3-triazole | 145-148°C | 260-280°C | High Stability: Aromatic ring stability confers resistance to thermal breakdown. |
| Click-Ligand (TBTA) | 130-132°C | 310°C | Tertiary amine linkage adds steric bulk, preventing packing (lower |
Table 2: Stabilization via Metal Coordination
Coordination to metals (Zn, Cu, Co) typically stabilizes the ligand by locking the nitrogen lone pairs, preventing the initiation of ring-opening mechanisms.
| Complex System | Ligand Type | Decomposition Pathway | |
| Zn(II)-1,2,4-triazole | 1,2,4-Triazole | +80°C | Stepwise: Dehydration |
| Cu(II)-Click Complex | 1,2,3-Triazole | +40°C | Complex often explodes/degrades rapidly >300°C due to redox activity of Copper [5]. |
| Co(II)-Benzotriazole | Benzotriazole | +150°C | Coordination suppresses sublimation completely; degradation occurs >350°C [3]. |
Scientific Interpretation: The Mechanism of Failure
Why do these isomers behave differently? The answer lies in the Dipole-Driven Packing vs. Aromatic Stability .
1,2,4-Triazoles (The "Sticky" Isomer)
-
Mechanism: The 1- and 4-positions allow for a "bridge-like" hydrogen bonding motif. This creates a high lattice energy, resulting in higher melting points relative to molecular weight.
-
Failure Mode: Thermal stress causes proton transfer (tautomerization), leading to ring opening and the release of nitriles.
1,2,3-Triazoles (The "Stable" Isomer)
-
Mechanism: The 3-nitrogen sequence creates a strong dipole but less effective H-bonding networks (often forming dimers rather than polymers).
-
Failure Mode: The ring is extremely robust. Decomposition usually initiates at the substituents (e.g., alkyl chains) rather than the ring itself.
Figure 2: Mechanistic divergence in thermal degradation pathways between triazole isomers.
References
-
Sanchez-Soto, P. J., et al. (1995). "Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole." Journal of Thermal Analysis.
-
Venugopal, S., et al. (2025). "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." RSC Advances.
-
Bettahar, N., et al. (2021). "Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal." ACS Omega.
-
Bader, A. T., et al. (2022).[3] "Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes." Indonesian Journal of Chemistry.
-
Kumar, A., et al. (2018).[4][5] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry (Cited context on stability).
Sources
- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde proper disposal procedures
Executive Summary: Immediate Operational Directive
For researchers handling 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde (CAS: 27996-86-7 / Analog), the disposal protocol is strictly defined by its dual nature as a reactive aldehyde and a nitrogen-rich heterocycle.[1][2]
-
Primary Waste Classification: Hazardous Chemical Waste (Toxic, Irritant).
-
Disposal Method: High-Temperature Incineration (with NOx scrubbing).[1][2]
-
Critical Restriction: Strictly NO Drain Disposal. This compound exhibits chronic aquatic toxicity (Category 2).[2]
-
Storage Incompatibility: Must be segregated from strong oxidizers to prevent exothermic conversion to the corresponding benzoic acid.[2]
Chemical Characterization & Hazard Mechanics
To ensure safety, we must understand the causality behind the protocols. This is not inert "trash"; it is a chemical system that remains active until destruction.[2]
Physicochemical Properties & Waste Classification
| Property | Data | Implications for Disposal |
| Physical State | Solid (Crystalline powder) | Low risk of leak; high risk of dust inhalation.[1][2] |
| Functional Groups | Aryl Aldehyde, Triazole | Aldehyde: Susceptible to autoxidation. Triazole: High thermal stability; generates Nitrogen Oxides (NOx) upon combustion.[2] |
| Melting Point | ~147–151 °C | Stable at room temperature; requires high-temp incineration (>1000°C) for complete mineralization.[1][2] |
| Aquatic Toxicity | Chronic Category 2 | Zero-tolerance for sink disposal; bio-accumulative potential in marine environments.[2] |
| RCRA Status | Non-Listed (Characteristic) | Treated as "Hazardous Waste" due to toxicity characteristics, even if not P/U-listed. |
The "Why": Reactive Hazards[3]
-
Aldehyde Autoxidation: The aldehyde moiety (-CHO) is the instability point.[2] Upon prolonged exposure to air or trace oxidizers, it converts to 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid.[1][2] While not explosive, this reaction is exothermic and changes the pH profile of your waste container. Protocol: Minimize headspace in waste containers.
-
Triazole Ring Stability: The 1,2,4-triazole ring is aromatic and resistant to acid/base hydrolysis. Standard chemical neutralization methods (e.g., bleaching) are ineffective and may produce toxic chlorinated byproducts. Protocol: Only thermal destruction is validated.
Pre-Disposal Stabilization & Segregation
This section outlines the "self-validating system" to ensure the waste remains stable between generation and pickup.[2]
Step 1: Segregation Logic
You must segregate this waste stream based on chemical compatibility, not just convenience.
-
Incompatible Stream (DO NOT MIX):
-
Compatible Stream:
Step 2: Containment
-
Solid Waste: Double-bag in high-density polyethylene (HDPE) bags (minimum 2 mil thickness) or collect in a wide-mouth HDPE jar.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste code (e.g., F002 for halogenated solvents).[1]
Operational Disposal Workflow
Follow this step-by-step protocol to prepare the compound for facility transfer.
-
Quarantine: Isolate the material in a fume hood.[2] Do not process on an open benchtop to avoid dispersing triazole-containing dust.[2]
-
Packaging: Transfer the solid material into a chemically compatible container (Amber glass or HDPE).
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write the full chemical name. Do not use abbreviations or structures.
-
Hazards: Check "Toxic" and "Irritant".[2]
-
-
Accumulation: Store in a satellite accumulation area (SAA) secondary containment bin. Ensure the lid is tightly closed to prevent aldehyde oxidation.[2]
-
Handoff: Schedule pickup with your EHS (Environmental Health & Safety) department for High-Temperature Incineration .
Waste Stream Decision Matrix
The following diagram illustrates the logical decision path for disposing of this specific compound, ensuring compliance and safety.
Caption: Logical workflow for segregating and binning triazole-aldehyde waste based on physical state and solvent contaminants.
Emergency Contingencies
In the event of a spill during the disposal process:
-
Small Spill (<10g):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover with a dry absorbent pad or paper towel to prevent dust generation.[2]
-
Cleanup: Wipe up with a solvent-dampened pad (Ethanol or Acetone) to pick up the powder.[2]
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
-
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[2] The aldehyde is a skin irritant and sensitizer.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776488, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2025). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261).[2] Retrieved from [Link]
Sources
- 1. Triazoles | Fisher Scientific [fishersci.co.uk]
- 2. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Health And Environmental Effects Profile for Benzaldehyde | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Waste Code [rcrainfo.epa.gov]
A Senior Application Scientist's Guide to Handling 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
This guide provides an in-depth operational plan for the safe handling and disposal of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive risk management in the laboratory.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a molecule of interest in medicinal chemistry and materials science. Its structure, combining an aromatic aldehyde with a methyl-triazole moiety, dictates its reactivity and toxicological profile. A thorough risk assessment is the foundation of any safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards by analyzing its structural components and closely related analogs.
The closest structural analog, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, is classified with specific GHS Hazard Statements[1]. The benzaldehyde group is known to cause irritation and sensitization, while the triazole core, though generally of low toxicity, can be implicated in systemic effects with prolonged exposure[2][3].
Table 1: Inferred Hazard Profile and Routes of Exposure
| Hazard Classification | GHS H-Statement | Primary Routes of Exposure & Potential Effects |
|---|---|---|
| Skin Irritation | H315 (Causes skin irritation)[1] | Dermal: Direct contact can cause redness, itching, and inflammation. Aromatic aldehydes can be absorbed through the skin[2]. |
| Eye Irritation | H319 (Causes serious eye irritation)[1] | Ocular: Contact with dust or splashes can cause significant pain, redness, and potential damage to the cornea. |
| Respiratory Irritation | H335 (May cause respiratory irritation)[1] | Inhalation: Inhaling the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath[2][4]. |
| Acute Oral Toxicity | H302 (Harmful if swallowed)[4][5] | Ingestion: Accidental ingestion can lead to systemic effects. |
This profile mandates a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure are adequately blocked.
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on PPE, we must implement a broader safety strategy. The Hierarchy of Controls is a fundamental principle in laboratory safety that prioritizes risk mitigation strategies. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safer lab practices.
-
Engineering Controls: Your primary tool is a certified chemical fume hood. All handling of the solid compound and its solutions should occur within a fume hood to minimize inhalation exposure[6][7]. Ensure eyewash stations and safety showers are accessible and tested[7].
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Limit the quantity of material handled at any one time and restrict access to authorized personnel only.
Core PPE Protocols: Your Last Line of Defense
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between you and the chemical.
Eye and Face Protection
The potential for serious eye irritation necessitates robust protection.
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory[6].
-
Splash or Dust Hazard: When weighing the powder, preparing solutions, or performing reactions, upgrade to chemical splash goggles that form a complete seal around the eyes[7][8].
-
High-Risk Procedures: For tasks involving larger quantities (>5g), risk of splashing, or pressurized systems, a full-face shield must be worn over chemical splash goggles[9][10].
Hand Protection
The skin is a primary route of exposure. Glove selection is critical and must be based on chemical compatibility.
Table 2: Glove Selection Guide for Aromatic Aldehydes
| Glove Material | Recommended Use | Breakthrough Time | Key Considerations |
|---|---|---|---|
| Butyl Rubber | Recommended for prolonged contact or immersion. | Excellent | Offers superior resistance to aldehydes, ketones, and esters[8][11]. Less dexterity. |
| Neoprene | Acceptable for many applications. | Good | Good all-around chemical resistance and better dexterity than butyl[9][12]. |
| Nitrile (Disposable) | Incidental Contact Only. | Poor to Fair | Suitable for brief contact and handling of glassware. Must be changed immediately upon contamination[9]. Not for immersion. |
| Latex | Not Recommended. | Poor | Offers poor protection against many organic solvents and can cause allergic reactions[10][11]. |
Protocol for Glove Use:
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears[6].
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Use a proper removal technique to avoid skin contact with the glove's outer surface. Grasp the outside of one glove at the cuff, peel it off turning it inside out, hold it in the gloved hand, slide an ungloved finger under the remaining glove's cuff, and peel it off over the first glove[4][6].
-
Dispose: Dispose of contaminated gloves in the designated hazardous waste container immediately[6].
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[4].
Body Protection
-
A flame-resistant lab coat is mandatory and should be kept fully buttoned with sleeves rolled down[8][9].
-
For procedures with a significant splash potential, supplement the lab coat with a chemical-resistant apron made of PVC or a similar impervious material[10][12].
-
Always wear long pants and fully enclosed shoes to protect your legs and feet[9].
Respiratory Protection
Typically, handling this compound inside a certified fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary.
-
For Dust: If handling the powder outside of a fume hood (not recommended), a NIOSH-approved respirator with N95 or P100 particulate filters is required[7][13].
-
For Vapors: If there is a risk of inhaling vapors from solutions, an air-purifying respirator with organic vapor cartridges may be necessary.
-
Fit Testing: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing[7][9].
Operational and Disposal Plans
4.1 Safe Handling Protocol (Weighing Solid <1g)
-
Preparation: Don all required PPE: chemical splash goggles, a lab coat, and butyl or neoprene gloves.
-
Location: Perform all work inside a chemical fume hood.
-
Procedure: Carefully weigh the desired amount of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde onto weighing paper or into a tared vessel. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust.
-
Cleanup: Gently tap the spatula on the receiving vessel to dislodge any remaining powder. If any solid is spilled, proceed to the spill cleanup protocol.
-
Storage: Tightly close the primary container and store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents[2][7].
4.2 Emergency Spill Protocol (Solid Spill <1g)
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing appropriate PPE, including respiratory protection if dust is present.
-
Contain: Do NOT use a dry brush. Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Clean: Carefully sweep up the material and place it, along with the paper towel and any contaminated cleaning materials, into a sealed container labeled as hazardous waste[12].
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Dispose: Dispose of all waste according to institutional guidelines.
4.3 Waste Disposal
-
Solid Waste: All unused chemicals and materials heavily contaminated with the product must be disposed of as hazardous chemical waste. Place them in a clearly labeled, sealed container.
-
Contaminated PPE: Dispose of contaminated gloves, weigh boats, and wipes in the designated solid hazardous waste stream[6].
-
Containers: Do not rinse empty containers into the drain. Handle uncleaned containers as you would the product itself and dispose of them through your institution's hazardous waste program.
-
Environmental: Do not allow the product to enter drains or waterways[2][14].
PPE Selection Workflow Diagram
This flowchart provides a logical pathway for selecting the appropriate level of PPE based on the specific task and scale.
Caption: Decision tree for selecting task-appropriate PPE.
By adhering to these guidelines, researchers can confidently handle 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, ensuring both personal safety and the integrity of their work.
References
-
University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]
-
BASF Agro España. (2024, December 13). Safety data sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Carl ROTH. (2024, March 03). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label: 4-(dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 01). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from [Link]
-
World Health Organization. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Retrieved from [Link]
-
Karpenko, Y., et al. (2024, February 27). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. Retrieved from [Link]
-
Scientific Committee on Health and Environmental Risks. (2015, October 27). Advice on toxicological evaluation of 1,2,4-triazole. Retrieved from [Link]
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- 14. agro.basf.es [agro.basf.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
